N-Benzylheptadecanamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-benzylheptadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(26)25-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOVOLEJFMGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzylheptadecanamide: Chemical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylheptadecanamide is a naturally occurring N-benzylamide found in the plant Lepidium meyenii (Maca). As a member of the macamide class of compounds, it is gaining interest within the scientific community for its potential therapeutic properties, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, predicted spectral characteristics, detailed experimental protocols for its synthesis and isolation, and an exploration of its potential biological activities and mechanisms of action.
Chemical and Physical Properties
This compound is a long-chain fatty acid amide characterized by a heptadecanoyl group attached to a benzylamine moiety. While extensive experimental data for this specific macamide is not widely available, its fundamental properties have been established.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₁NO | [1][2][3][4] |
| Molecular Weight | 359.59 g/mol | [1][2] |
| CAS Number | 883715-19-3 | [1][2][3][4] |
| Appearance | Predicted: White to off-white solid | General knowledge of similar amides |
| Melting Point | Not experimentally determined. Predicted to be in the range of other long-chain N-benzyl amides. | N/A |
| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and amide functionality. | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[2] Predicted to be soluble in other organic solvents like ethanol, methanol, and dichloromethane, and poorly soluble in water due to its long alkyl chain. | General chemical principles |
Spectroscopic Characteristics
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.20 - 7.40 | m | 5H, Aromatic protons of the benzyl group |
| ~ 5.80 - 6.20 | br s | 1H, Amide N-H proton |
| ~ 4.40 | d | 2H, -CH₂- protons of the benzyl group |
| ~ 2.20 | t | 2H, α-CH₂- protons of the heptadecanoyl chain |
| ~ 1.60 | quint | 2H, β-CH₂- protons of the heptadecanoyl chain |
| ~ 1.20 - 1.40 | m | 26H, Methylene protons of the heptadecanoyl chain |
| ~ 0.88 | t | 3H, Terminal -CH₃ protons of the heptadecanoyl chain |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 | Amide carbonyl carbon (C=O) |
| ~ 138 | Quaternary aromatic carbon of the benzyl group |
| ~ 128.7 | ortho-Aromatic carbons of the benzyl group |
| ~ 128.0 | meta-Aromatic carbons of the benzyl group |
| ~ 127.5 | para-Aromatic carbon of the benzyl group |
| ~ 44 | -CH₂- carbon of the benzyl group |
| ~ 37 | α-CH₂- carbon of the heptadecanoyl chain |
| ~ 32 - 22 | Methylene carbons of the heptadecanoyl chain |
| ~ 14 | Terminal -CH₃ carbon of the heptadecanoyl chain |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretching vibration of the secondary amide |
| ~ 3060, 3030 | Medium | Aromatic C-H stretching vibrations |
| ~ 2920, 2850 | Strong | Aliphatic C-H stretching vibrations |
| ~ 1640 | Strong | Amide I band (C=O stretching vibration) |
| ~ 1550 | Strong | Amide II band (N-H bending and C-N stretching vibrations) |
| ~ 1450 | Medium | CH₂ scissoring vibration |
| ~ 700, 750 | Strong | Aromatic C-H out-of-plane bending vibrations |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 359 | [M]⁺, Molecular ion peak |
| 268 | [M - C₇H₇]⁺, Loss of the benzyl group |
| 106 | [C₇H₈N]⁺, Benzylamine fragment |
| 91 | [C₇H₇]⁺, Tropylium ion (rearrangement of the benzyl cation) |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and isolation of similar N-benzyl amides and macamides.
Synthesis of this compound
This protocol is based on the Schotten-Baumann reaction, a common method for amide synthesis from an acid chloride and an amine.
Materials:
-
Heptadecanoyl chloride
-
Benzylamine
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve heptadecanoyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) in DCM.
-
Slowly add the benzylamine solution to the heptadecanoyl chloride solution dropwise with constant stirring.
-
After the addition is complete, add 10% NaOH solution (2.0 eq) and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
Isolation of this compound from Lepidium meyenii
This protocol is adapted from methods for the extraction and purification of macamides from Maca.[5]
Materials:
-
Dried and powdered Lepidium meyenii roots
-
Petroleum ether
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water
Procedure:
-
Macerate the dried and powdered Lepidium meyenii roots in petroleum ether at room temperature for 24 hours with constant agitation.
-
Filter the mixture and collect the petroleum ether extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude lipid extract.
-
Dissolve the crude extract in a suitable solvent (e.g., acetonitrile).
-
Purify the crude extract using preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water to isolate this compound.
-
Collect the fractions corresponding to the peak of this compound and concentrate to obtain the purified compound.
Biological Activity and Mechanism of Action
This compound, as a macamide, is presumed to share the neuroprotective properties attributed to this class of compounds.[6] The primary proposed mechanism of action involves the modulation of the endocannabinoid system through the inhibition of fatty acid amide hydrolase (FAAH).[7][8][9][10][11]
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound can increase the endogenous levels of anandamide.[7][8][9][10][11] This leads to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system.[6][12] This increased cannabinoid signaling is associated with neuroprotective, analgesic, and anxiolytic effects.
Neuroprotective Signaling Pathways
The neuroprotective effects of macamides are likely mediated by downstream signaling cascades following cannabinoid receptor activation. One such implicated pathway is the Akt signaling pathway, a key regulator of cell survival and apoptosis.[13][14] Activation of the Akt pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of cell survival mechanisms. Additionally, some studies suggest that macamides may exert their neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response, and by modulating the gut microbiota.[15]
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases. Its role as a potential FAAH inhibitor and its association with pro-survival signaling pathways warrant further investigation. The experimental protocols outlined in this guide provide a foundation for the synthesis and isolation of this compound for research purposes. Future studies should focus on obtaining precise physical and spectral data, elucidating the specific signaling cascades it modulates, and evaluating its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-benzyl-heptadecanamide Supplier | CAS 883715-19-3 | AOBIOUS [aobious.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - CAS - 883715-19-3 | Axios Research [axios-research.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03268A [pubs.rsc.org]
- 7. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeffreydachmd.com [jeffreydachmd.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of macamides on manganese-induced mitochondrial disruption in U-87 MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Benzylheptadecanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for N-Benzylheptadecanamide, a long-chain fatty acid amide. The document details established methodologies, including direct amidation and coupling agent-mediated synthesis, providing comprehensive experimental protocols. All quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams.
Introduction
This compound is a derivative of heptadecanoic acid, a 17-carbon saturated fatty acid. As a member of the N-acyl amide family, it holds potential interest in various research fields, including pharmacology and materials science, due to the diverse biological activities and physical properties associated with this class of compounds. The efficient and reliable synthesis of this compound is crucial for its further investigation and application. This guide outlines two principal pathways for its preparation: direct thermal amidation and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling.
Synthesis Pathways
Two primary pathways for the synthesis of this compound are presented below. Each method offers distinct advantages regarding reaction conditions, yield, and purity of the final product.
Pathway 1: Direct Thermal Amidation
Direct thermal amidation involves the condensation reaction between heptadecanoic acid and benzylamine at elevated temperatures. This method is straightforward and avoids the use of potentially toxic or expensive coupling agents. The reaction proceeds by the removal of water, driving the equilibrium towards the formation of the amide bond.
Diagram of Direct Thermal Amidation Pathway
Caption: Logical workflow for the direct thermal amidation of heptadecanoic acid and benzylamine.
Pathway 2: EDC-Mediated Amide Coupling
This pathway utilizes a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond at room temperature. This method is generally milder than direct thermal amidation and can lead to higher yields and purity, minimizing the formation of byproducts.
Diagram of EDC-Mediated Coupling Pathway
Caption: Workflow for the EDC-mediated synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the two primary synthesis pathways are provided below.
Protocol for Direct Thermal Amidation
Materials:
-
Heptadecanoic acid
-
Benzylamine
-
Toluene (or other suitable high-boiling solvent)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add heptadecanoic acid (1 equivalent).
-
Dissolve the heptadecanoic acid in a minimal amount of toluene.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 160-180°C) and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol for EDC-Mediated Amide Coupling
Materials:
-
Heptadecanoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve heptadecanoic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 equivalents) to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound via the described pathways.
Table 1: Reaction Conditions and Yields
| Parameter | Direct Thermal Amidation | EDC-Mediated Coupling |
| Reaction Temperature | 160-180 °C | Room Temperature |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Typical Solvents | Toluene, Xylene | DCM, DMF |
| Coupling Agents | None | EDC-HCl, HOBt |
| Base | None | DIPEA, Et3N |
| Expected Yield | 60-80% | 80-95% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C24H41NO |
| Molecular Weight | 359.60 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.20-7.40 (m, 5H, Ar-H), ~6.0 (br s, 1H, NH), ~4.45 (d, 2H, CH₂-Ph), ~2.20 (t, 2H, CO-CH₂), ~1.65 (m, 2H, CO-CH₂-CH₂), ~1.25 (s, 26H, -(CH₂)₁₃-), ~0.88 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~173.0 (C=O), ~138.5 (Ar-C), ~128.8 (Ar-CH), ~127.8 (Ar-CH), ~127.5 (Ar-CH), ~43.8 (CH₂-Ph), ~36.9 (CO-CH₂), ~29.7-29.3 (-(CH₂)₁₃-), ~25.8 (CO-CH₂-CH₂), ~22.8 (CH₂-CH₃), ~14.2 (CH₃) |
| Mass Spec (ESI-MS) | m/z: 360.3 [M+H]⁺, 382.3 [M+Na]⁺ |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
Purification and Characterization Workflow
Diagram of Post-Synthesis Workflow
Caption: General workflow for the purification and characterization of this compound.
Conclusion
This technical guide provides two robust and reproducible pathways for the synthesis of this compound. The direct thermal amidation method offers a simpler, reagent-minimalist approach, while the EDC-mediated coupling provides a milder alternative with potentially higher yields and purity. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
An In-depth Technical Guide on the Potential Mechanism of Action of N-Benzylheptadecanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylheptadecanamide, a member of the N-benzylamide class of lipids known as macamides, is a bioactive constituent of Lepidium meyenii (Maca). Emerging evidence suggests that the primary mechanism of action for this compound and related macamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound can potentiate endocannabinoid signaling, leading to a range of physiological effects, including neuroprotection and anti-inflammatory responses. This technical guide provides a comprehensive overview of the potential mechanisms of action of this compound, focusing on FAAH inhibition. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound belongs to a class of secondary metabolites called macamides, which are found in the hypocotyls of the Peruvian plant Lepidium meyenii, commonly known as Maca. These compounds are characterized by a benzylamine moiety linked to a long-chain fatty acid via an amide bond. The unique structure of macamides has drawn interest for their potential therapeutic properties, including neuroprotective, anti-fatigue, and fertility-enhancing effects. The lipophilic nature of this compound allows it to cross cellular membranes and interact with intracellular targets, a key feature for its biological activity.
Primary Potential Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) Inhibition
The most compelling evidence for the mechanism of action of this compound and other macamides points towards the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of N-arachidonoylethanolamine (anandamide, AEA) and other fatty acid amides.[1] Inhibition of FAAH leads to an accumulation of endogenous anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1]
The Endocannabinoid System and FAAH
The endocannabinoid system is a ubiquitous signaling system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. Anandamide, a key endocannabinoid, exerts its effects by activating cannabinoid receptors. The termination of anandamide signaling is primarily mediated by its enzymatic degradation by FAAH. Therefore, inhibitors of FAAH are of significant therapeutic interest as they can elevate endocannabinoid levels in a targeted and sustained manner, potentially offering therapeutic benefits without the psychoactive side effects associated with direct CB1 receptor agonists.[1]
Evidence for Macamide-Mediated FAAH Inhibition
Studies have demonstrated that extracts of Maca rich in macamides exhibit inhibitory activity against FAAH. Furthermore, synthetic macamides have been evaluated for their ability to inhibit human FAAH, providing direct evidence for this mechanism. The inhibitory potency of macamides appears to be influenced by the structure of the fatty acid chain, with unsaturated fatty acids generally showing greater activity.[2][3]
Quantitative Data on FAAH Inhibition by Macamides
The following table summarizes the 50% inhibitory concentrations (IC50) of various N-benzylamides against FAAH. While data for this compound is not specifically available, the data for structurally related compounds provide a strong indication of its potential activity.
| Compound | Fatty Acid Moiety | IC50 (µM) | Reference |
| N-Benzyl-oleamide | Oleic Acid | 7.9 - 17 | [2][4] |
| N-Benzyl-linoleamide | Linoleic Acid | 7.2 - 10 | [2][4] |
| N-Benzyl-linolenamide | Linolenic Acid | 8.5 - 10 | [2][4] |
| N-Benzyl-stearamide | Stearic Acid | 43.7 | [2] |
| Maca Pentane Extract | - | 7.51 (µg/mL) | [5] |
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the proposed signaling pathway for this compound through the inhibition of FAAH.
This compound inhibits FAAH, increasing anandamide levels.
Experimental Protocols for FAAH Inhibition Assay
The following provides a detailed methodology for a common in vitro fluorescence-based assay to determine the FAAH inhibitory activity of compounds like this compound.
Principle
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide. Cleavage of this substrate by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[6] The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC formation.
Materials
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[6]
-
FAAH Substrate: AMC-arachidonoyl amide
-
Test Compound: this compound
-
Positive Control: A known FAAH inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[6]
-
Incubator at 37°C
Assay Protocol
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer.
-
Dilute the FAAH substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add diluted FAAH enzyme and the test compound at various concentrations.
-
Positive Control Wells: Add diluted FAAH enzyme and the positive control at various concentrations.
-
100% Activity Wells: Add diluted FAAH enzyme and vehicle (solvent used for the test compound).
-
Background Wells: Add FAAH Assay Buffer and vehicle (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time (kinetic read) or incubate for a fixed period (e.g., 30 minutes) and then measure the endpoint fluorescence (endpoint read).[6]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the fluorescence-based FAAH inhibition assay.
Workflow for a fluorescence-based FAAH inhibition assay.
Secondary Potential Mechanism of Action: Modulation of TRPV1
While FAAH inhibition is the most strongly supported mechanism, the structural similarity of this compound to other long-chain N-acyl amides suggests a potential interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) channels.
TRPV1 and Endogenous Ligands
TRPV1 is a non-selective cation channel known for its role in pain perception and inflammation.[7] It is activated by various stimuli, including heat, low pH, and capsaicin. Several endogenous lipids, including anandamide and other N-acyl amides, have been identified as TRPV1 agonists.[7][8]
Plausible Interaction of this compound with TRPV1
Given that other long-chain unsaturated acyl amides can activate TRPV1, it is plausible that this compound could also modulate the activity of this channel.[8] This interaction could contribute to the overall pharmacological profile of the compound, particularly in the context of pain and inflammation. Further research is needed to directly investigate the effect of this compound on TRPV1 channels.
Other Hypothetical Mechanisms and Future Directions
The broad biological activities attributed to Maca and its constituents suggest that compounds like this compound may have multiple cellular targets.
-
Tubulin Polymerization: Some N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[9] While the fatty acid chain of this compound differs significantly from the benzoyl group in these reported inhibitors, this remains a speculative area for future investigation.
-
Synergistic Effects: The overall biological effects of Maca extracts are likely due to the synergistic interactions of multiple bioactive compounds. This compound may act in concert with other macamides, macaenes, and glucosinolates to produce the observed therapeutic effects.
Future research should focus on:
-
Directly determining the IC50 of this compound on FAAH.
-
Investigating the binding mode of this compound to FAAH through structural biology studies.
-
Evaluating the effects of this compound on TRPV1 and other relevant ion channels.
-
Conducting in vivo studies to correlate FAAH inhibition by this compound with specific physiological outcomes.
Conclusion
The current body of scientific evidence strongly suggests that the primary mechanism of action for this compound is the inhibition of Fatty Acid Amide Hydrolase. This leads to an enhancement of endocannabinoid signaling, which can account for many of the reported neuroprotective and anti-inflammatory effects of Maca. While other potential mechanisms, such as the modulation of TRPV1 channels, warrant further investigation, FAAH inhibition remains the most well-supported hypothesis. The data and protocols presented in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other macamides.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeffreydachmd.com [jeffreydachmd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylheptadecanamide: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylheptadecanamide is a member of the macamide class of secondary metabolites, primarily identified in the hypocotyls of Lepidium meyenii, commonly known as Maca. Macamides are characterized as N-benzylamides of long-chain fatty acids and are considered key bioactive components of this plant. While extensive research has been conducted on the various health benefits of Maca, specific biological activities and quantitative data for individual macamides, including this compound, are areas of ongoing investigation. This technical guide synthesizes the current knowledge on the biological activities of this compound and related macamides, providing available quantitative data, experimental methodologies, and visual representations of associated pathways and workflows.
Known Biological Activities
Direct research exclusively focused on the biological activities of this compound is limited. However, studies on the broader class of macamides provide significant insights into its potential pharmacological effects. The primary activities associated with macamides include antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Macamides have been reported to exhibit antioxidant properties, which are believed to contribute to the overall health benefits of Maca. Some macamides have been shown to act as activators of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses.
A study on synthetic macamides identified three compounds that moderately activated Nrf2, with EC50 values ranging from 7.3 to 16.5 μM[1]. This suggests that this compound may also contribute to the antioxidant effects of Maca through a similar mechanism.
Anti-inflammatory Activity
The anti-inflammatory potential of macamides has been linked to the inhibition of the soluble epoxide hydrolase (sEH) enzyme. While specific data for this compound is not available, this mechanism is a promising area for future investigation of its anti-inflammatory properties.
Anticancer Activity
Emerging research suggests that certain macamides possess antiproliferative effects against cancer cell lines. Two novel macamides demonstrated inhibitory activity against the HT-29 human colon cancer cell line, with IC50 values of 12.8 μmol/L and 5.7 μmol/L[2]. Although these were not this compound, it highlights the potential of this class of compounds in cancer research.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of various macamides. It is important to note the absence of specific data for this compound in the current literature.
| Compound Class | Biological Activity | Assay System | Quantitative Data | Reference |
| Macamides | Nrf2 Activation | Cell-based assay | EC50 = 7.3–16.5 μM | [1] |
| Novel Macamides | Anticancer (Antiproliferative) | HT-29 cancer cell line | IC50 = 12.8 μmol/L and 5.7 μmol/L | [2] |
Experimental Protocols
Extraction of Macamides from Lepidem meyenii
1. Supercritical CO2 Extraction:
-
Objective: To extract macamides from dried Maca powder using a solvent-free method.
-
Apparatus: Supercritical fluid extraction system.
-
Procedure:
-
Pack 100 grams of dried, powdered Maca into the extraction vessel.
-
Use supercritical carbon dioxide as the extraction fluid.
-
Apply a temperature gradient, increasing from 35°C to 80°C at a rate of 0.375°C per minute.
-
Simultaneously, apply a pressure gradient, increasing from 75 bar to 600 bar at a rate of 4.375 bar per minute.
-
Continue the extraction for a total of 2 hours.
-
Collect the extract after depressurization and separation of CO2.
-
2. Solvent Extraction:
-
Objective: To extract macamides using organic solvents.
-
Apparatus: Standard laboratory glassware for reflux extraction.
-
Procedure:
-
Reflux 200 grams of Maca powder with 2 liters of 95% ethanol for 3 hours.
-
Centrifuge the mixture at 2000 g for 10 minutes to separate the supernatant.
-
Concentrate the supernatant under reduced pressure to obtain the crude extract.
-
Further purification can be achieved using techniques like high-speed countercurrent chromatography (HSCCC) and semi-preparative HPLC.[3]
-
Quantitative Analysis of this compound by UHPLC-PDA
-
Objective: To quantify the concentration of this compound in a Maca extract.
-
Apparatus: Ultra-High-Performance Liquid Chromatography system with a Photodiode Array detector (UHPLC-PDA).
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Maca extract in methanol. Prepare a standard stock solution of this compound (e.g., 5.82 mg in 50 mL methanol to get 0.116 mg/mL)[4].
-
Chromatographic Conditions:
-
Column: Waters Acquity UHPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm).
-
Mobile Phase: A gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: As per optimized method.
-
Detection: Monitor at a specific wavelength (e.g., 220 nm and 280 nm) using the PDA detector.
-
-
Analysis: Inject both the sample and standard solutions into the UHPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve generated from the standard solutions.
-
Visualizations
Signaling Pathway
Caption: Proposed Nrf2 activation pathway by macamides.
Experimental Workflow
References
- 1. Discovery and Quantitative Analysis of Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activators in Maca (Lepidium meyenii) Using the Synthetic Macamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylheptadecanamide: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylheptadecanamide is a member of the macamide class of bioactive lipid compounds, first identified in the hypocotyls of Lepidium meyenii, a plant commonly known as Maca. This technical guide provides an in-depth overview of the discovery, natural sourcing, and reported biological activities of this compound. It includes detailed experimental protocols for its extraction and analysis, a plausible synthetic route, and a summary of its potential as a neuroprotective and anti-inflammatory agent through the inhibition of Fatty Acid Amide Hydrolase (FAAH). The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
This compound was first reported as a constituent of the Peruvian plant Lepidium meyenii (Maca) in a 2005 study by McCollom et al.[1] This research focused on the characterization of various macamides, a class of N-benzylalkamides unique to Maca, through High-Performance Liquid Chromatography with UV detection and tandem Mass Spectrometry (HPLC-UV-MS/MS). The identification of this compound was based on its mass spectral fragmentation pattern, which is consistent with other saturated alkyl-moiety containing macamides.
The natural source of this compound is the dried hypocotyls of Lepidium meyenii. It is important to note that macamides, including this compound, are believed to be formed during the post-harvest drying process of the Maca root. This process is thought to facilitate the enzymatic reaction between benzylamine, derived from glucosinolates, and fatty acids.
Table 1: General Information on this compound
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Molecular Formula | C₂₄H₄₁NO | [] |
| Molecular Weight | 359.6 g/mol | [] |
| CAS Number | 883715-19-3 | [] |
| Natural Source | Lepidium meyenii (Maca) hypocotyls | [1] |
Experimental Protocols
Extraction and Analysis from Lepidium meyenii
The following protocol is based on the methodology described by McCollom et al. (2005) for the extraction and analysis of macamides from dried Maca hypocotyls.[1]
2.1.1. Extraction
-
Grind dried Lepidium meyenii hypocotyls into a fine powder.
-
Extract the ground plant material with petroleum ether at a 1:5 (w/v) ratio of plant material to solvent.
-
Place the mixture on a platform shaker and agitate for 24 hours at 150 rpm.
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate to dryness under reduced pressure to obtain the crude macamide extract.
2.1.2. HPLC-UV-MS/MS Analysis
-
Instrumentation: An Agilent 1100 series LC/MSD trap with a UV-Vis detector (DAD) is a suitable instrument.
-
Column: A Zorbax XDB C-18 column (250 x 4.6 mm i.d.; 5 µm particle size) can be used for separation.
-
Mobile Phase:
-
Solvent A: Water containing 0.005% trifluoroacetic acid.
-
Solvent B: Acetonitrile containing 0.005% trifluoroacetic acid.
-
-
Gradient: Start with a gradient of 20:80 (A:B) and transition to 0:100 over 24 minutes. Wash the column with 100% B for 6 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: Monitor the eluent at 210 nm for quantification. Mass spectrometry is used for identification.
Synthesis of this compound
2.2.1. Materials
-
Heptadecanoic acid
-
Thionyl chloride
-
Benzylamine
-
Pyridine
-
Appropriate organic solvents (e.g., diethyl ether)
2.2.2. Procedure
-
Preparation of Heptadecanoyl Chloride: Reflux heptadecanoic acid with an excess of thionyl chloride to produce heptadecanoyl chloride. The excess thionyl chloride can be removed by distillation.
-
Amidation: Dissolve benzylamine in pyridine. Slowly add the heptadecanoyl chloride to the benzylamine solution while stirring. The reaction is typically carried out for about 1 hour.
-
Workup and Purification: After the reaction is complete, the mixture is subjected to an extraction procedure. The crude product can then be purified by recrystallization from a suitable solvent to yield this compound.
Biological Activity and Potential Signaling Pathways
While specific quantitative data for the biological activity of this compound is limited, the broader class of macamides has been studied for its neuroprotective and anti-inflammatory properties. A key mechanism of action for these effects is believed to be the inhibition of Fatty Acid Amide Hydrolase (FAAH).
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can, in turn, modulate pain, inflammation, and mood. Several studies have shown that macamides can inhibit FAAH. While a specific IC50 value for this compound is not available, related N-benzyl amides have demonstrated FAAH inhibitory activity. For instance, some benzylamide derivatives have shown IC50 values in the micromolar range.[3] The structure-activity relationship of macamides suggests that the long fatty acid chain is crucial for their interaction with the FAAH active site.
Caption: FAAH Inhibition by this compound.
Neuroprotective Effects
The neuroprotective effects of macamides are thought to be linked to their FAAH inhibitory activity and their ability to modulate endocannabinoid signaling. The endocannabinoid system plays a crucial role in neuronal function and survival. By increasing the levels of anandamide, this compound may activate cannabinoid receptors (CB1 and CB2), which are known to trigger pro-survival signaling pathways in neurons, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in regulating cell growth, proliferation, and apoptosis. While direct evidence for this compound is pending, a new macamide, N-benzyl eicosapentaenamide (NB-EPA), has been shown to exert neuroprotective effects by activating the Akt signaling pathway and suppressing the p53-PUMA apoptotic pathway in a model of hypoxic-ischemic brain injury.[4]
Caption: Potential Neuroprotective Signaling Pathways.
Quantitative Data
Currently, there is a lack of specific quantitative data on the biological activity of pure this compound. The available data primarily pertains to the broader class of macamides or other specific N-benzyl amides. Further research is required to determine the precise IC50 values for FAAH inhibition and the effective concentrations for neuroprotective effects of this compound.
Conclusion and Future Directions
This compound, a naturally occurring macamide from Lepidium meyenii, presents a promising scaffold for the development of novel therapeutic agents, particularly for neurological and inflammatory disorders. Its potential to inhibit FAAH and modulate the endocannabinoid system warrants further investigation. Future research should focus on the development of a robust and scalable synthesis of this compound to enable comprehensive biological evaluation. Key areas of investigation should include the determination of its specific FAAH inhibitory potency, its efficacy in various in vitro and in vivo models of neurodegeneration and inflammation, and the elucidation of its precise molecular mechanisms and signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this unique natural product.
References
Solubility profile of N-Benzylheptadecanamide in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of N-Benzylheptadecanamide, a naturally occurring macamide found in Maca (Lepidium meyenii)[1][2]. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on its chemical structure, alongside detailed, adaptable experimental protocols for its determination. This guide is intended to support researchers and professionals in drug development and related fields in handling and formulating this compound.
Theoretical Solubility Profile
This compound (C₂₄H₄₁NO) is a large, predominantly non-polar molecule, which dictates its solubility behavior. Its structure consists of a long C17 alkyl chain (heptadecanoyl group), a polar secondary amide linkage, and a non-polar benzyl group.
The long hydrocarbon tail imparts significant hydrophobic character, suggesting a higher affinity for non-polar or weakly polar solvents capable of engaging in van der Waals interactions. Conversely, its solubility in highly polar solvents, such as water, is expected to be negligible[3]. The secondary amide group, with its capacity for hydrogen bonding (both as a donor and acceptor), provides a degree of polarity. However, this is largely overshadowed by the extensive non-polar regions of the molecule. The benzyl group further contributes to the molecule's non-polar nature.
Based on these structural characteristics, the anticipated solubility profile of this compound is summarized in the table below. It is important to note that this is a qualitative prediction and empirical determination is necessary for precise quantitative data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The long alkyl chain and benzyl group are readily solvated by these non-polar solvents. |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High to Moderate | These solvents can solvate both the non-polar regions and interact weakly with the amide group. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | While DMSO is noted as a solvent, heating and sonication may be required, suggesting moderate solubility[1][4]. |
| Polar Protic | Ethanol, Methanol | Low | The non-polar character of the molecule dominates over the hydrogen bonding potential with these solvents. |
| Highly Polar | Water | Negligible | The significant hydrophobic nature of the molecule prevents dissolution in water[3]. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound. These protocols are adapted from standard laboratory procedures for amide compounds[5][6][7].
Qualitative Solubility Assessment
Objective: To rapidly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, hexane, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional, for assessing temperature effects)
Procedure:
-
Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Stir the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration.
-
If the solid does not dissolve, the mixture can be gently heated in a water bath to assess the effect of temperature on solubility. Record any observations.
-
Repeat this process for each solvent to be tested.
Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or other sealable containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed scintillation vial.
-
Record the total weight of the vial and compound.
-
Add a known volume (e.g., 2 mL) of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a micropipette and transfer it to a pre-weighed, clean, and dry vial.
-
Record the weight of the vial and the supernatant.
-
Evaporate the solvent from the supernatant vial in a drying oven until a constant weight of the dissolved solid is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in mg/mL or other appropriate units based on the weight of the dissolved solid and the volume of the supernatant taken.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of its solubility characteristics.
Caption: Workflow for Solubility Determination of this compound.
Caption: Predicted Solubility of this compound based on Solvent Polarity.
References
- 1. N-benzyl-heptadecanamide Supplier | CAS 883715-19-3 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemhaven.org [chemhaven.org]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Using N-Benzylheptadecanamide in Cell Culture
Application Note
Introduction
N-Benzylheptadecanamide is a synthetic N-acyl amide derivative with structural similarities to endogenous ceramides, key signaling molecules involved in the regulation of cellular processes such as proliferation, apoptosis, and senescence. Due to its structure, this compound is hypothesized to act as a competitive inhibitor of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid. Inhibition of nCDase leads to an accumulation of intracellular ceramides, which can trigger a cascade of events culminating in programmed cell death, or apoptosis. This application note provides a standard protocol for the use of this compound in cell culture to study its effects on ceramide metabolism and cellular viability.
Mechanism of Action
This compound is proposed to function as a neutral ceramidase (nCDase) inhibitor. Ceramidases are crucial regulators of the sphingolipid rheostat, balancing the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting nCDase, this compound is expected to increase the intracellular concentration of ceramides.[4] Elevated ceramide levels are known to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 and caspase-3.[5][6] This proposed mechanism is consistent with studies on other N-substituted benzamide derivatives that have been shown to induce apoptosis via this pathway.[5][6]
Experimental Protocols
1. Cell Culture and Compound Treatment
A variety of cancer cell lines are suitable for studying the effects of this compound. Commonly used cell lines for investigating compounds that modulate ceramide metabolism include human breast cancer (e.g., MDA-MB-231), human promyelocytic leukemia (e.g., HL-60), and murine pre-B cells (e.g., 70Z/3).[4][5][6]
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed cells in multi-well plates at a density appropriate for the specific assay (see tables below). Allow cells to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
2. Measurement of Intracellular Ceramide Levels
To confirm the inhibitory effect of this compound on nCDase, it is essential to measure the resulting changes in intracellular ceramide levels. Several methods can be employed for this purpose.
Protocol (using Thin-Layer Chromatography - TLC):
-
After treatment with this compound, wash the cells with ice-cold PBS and harvest them.
-
Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) solution.[7]
-
Separate the lipid extract by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system to resolve ceramides.[7]
-
Visualize the ceramide bands (e.g., by charring with sulfuric acid) and quantify them using densitometry.[8]
-
Alternatively, for more precise quantification and analysis of different ceramide species, liquid chromatography-mass spectrometry (LC-MS/MS) can be utilized.[9][10]
3. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11]
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[11]
4. Apoptosis Assays
a. Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate.
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
At the end of the treatment period, add a caspase-3/7 reagent containing a pro-luminogenic substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.
b. Cytochrome c Release Assay (by Immunofluorescence)
This assay visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Protocol:
-
Grow cells on sterile glass coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA in PBS.
-
Incubate with a primary antibody specific for cytochrome c overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern, while in healthy cells, it will be localized to the mitochondria.
Data Presentation
Table 1: Recommended Seeding Densities and Compound Concentrations
| Assay | Plate Format | Seeding Density (cells/well) | This compound Conc. Range |
| MTT Viability Assay | 96-well | 5,000 - 10,000 | 1 - 100 µM |
| Caspase-3/7 Activity | 96-well (white) | 10,000 - 20,000 | 1 - 100 µM |
| Ceramide Measurement | 6-well | 500,000 - 1,000,000 | 10 - 50 µM |
| Cytochrome c Release | 24-well (with coverslips) | 50,000 - 100,000 | 10 - 50 µM |
Table 2: Representative Quantitative Data for a Hypothetical nCDase Inhibitor
| Parameter | Assay | Cell Line | Treatment | Result |
| IC₅₀ | MTT Viability | MDA-MB-231 | 72 hours | 25 µM |
| Fold Increase | Caspase-3/7 Activity | HL-60 | 24 hours (at 50 µM) | 3.5-fold |
| Fold Increase | Intracellular Ceramide | 70Z/3 | 12 hours (at 50 µM) | 2.8-fold |
| % Apoptotic Cells | Cytochrome c Release | MDA-MB-231 | 48 hours (at 50 µM) | 65% |
Note: The data in Table 2 are hypothetical and serve as an example of expected results based on the literature for nCDase inhibitors and N-substituted benzamides. Actual results with this compound may vary.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of neutral ceramidase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Benzylheptadecanamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-Benzylheptadecanamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a fatty acid amide with potential applications in various research fields, including drug development. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for accurate quantification in complex matrices.
Introduction
This compound belongs to the class of N-acyl amides, which are structurally related to endocannabinoids and other signaling lipids. Accurate and precise quantification of such molecules is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for measuring low concentrations of this compound in biological and pharmaceutical samples. This document provides a detailed protocol for the analysis of this compound, based on established principles for similar long-chain fatty acid amides.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): this compound-d7 or a structurally similar deuterated compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
0.22 µm syringe filters
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
Working Standard Solutions:
-
Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Spike each working standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.[4][5][6]
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
The specific MRM transitions for this compound and the internal standard should be determined by infusing a standard solution into the mass spectrometer. Based on the structure, the precursor ion will be [M+H]+. Fragmentation will likely occur at the amide bond.
-
This compound (C24H41NO, MW: 359.59):
-
Precursor Ion [M+H]+: m/z 360.3
-
Product Ions (hypothetical): The most probable fragmentations would involve cleavage of the benzylic C-N bond and the amide C-N bond.
-
m/z 91.1 (tropylium ion from benzyl group)
-
m/z 106.1 (benzylamine fragment)
-
-
-
Internal Standard (e.g., this compound-d7):
-
Precursor Ion [M+H]+: m/z 367.3
-
Product Ion(s): To be determined based on the deuteration pattern.
-
Quantitative Data
The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 15% |
| Accuracy (QC samples) | 90 - 110% |
| Precision (QC samples, CV%) | < 10% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of the analytical method components.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The use of a C18 reverse-phase column allows for good chromatographic separation, while the high selectivity and sensitivity of tandem mass spectrometry enable accurate quantification at low concentrations. This method is well-suited for applications in pharmaceutical research and development where reliable measurement of this compound is required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Comprehensive NMR Spectroscopic Characterization of N-Benzylheptadecanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the structural characterization of N-Benzylheptadecanamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This compound is a long-chain fatty amide with potential applications in various fields, including biochemistry and materials science. Accurate structural elucidation is paramount for understanding its properties and function. This note outlines protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments and provides predicted spectral data to facilitate unambiguous assignment of its chemical structure.
Predicted NMR Data for this compound
The unambiguous assignment of NMR signals is crucial for structural confirmation.[1] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift theory and data from analogous long-chain amides and N-benzyl structures.[2][3][4] The numbering convention used for peak assignments is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH | ~6.1 - 6.5 | Broad Singlet (br s) | 1H | Amide Proton |
| C8', C12' | ~7.28 - 7.38 | Multiplet (m) | 2H | Aromatic Protons |
| C9', C11' | ~7.28 - 7.38 | Multiplet (m) | 2H | Aromatic Protons |
| C10' | ~7.22 - 7.28 | Multiplet (m) | 1H | Aromatic Proton |
| C6' | ~4.45 | Doublet (d), J ≈ 5.7 Hz | 2H | Benzylic Methylene |
| C2 | ~2.20 | Triplet (t), J ≈ 7.5 Hz | 2H | α-Methylene |
| C3 | ~1.65 | Quintet | 2H | β-Methylene |
| C4 - C16 | ~1.25 | Broad Multiplet (br m) | 26H | Aliphatic Methylene Chain |
| C17 | ~0.88 | Triplet (t), J ≈ 7.0 Hz | 3H | Terminal Methyl |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃, 100 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C1 | ~173.0 | None | Carbonyl Carbon |
| C7' | ~138.4 | None | Quaternary Aromatic Carbon |
| C8', C12' | ~128.7 | CH | Aromatic Carbons |
| C9', C11' | ~127.8 | CH | Aromatic Carbons |
| C10' | ~127.4 | CH | Aromatic Carbon |
| C6' | ~43.8 | CH₂ | Benzylic Methylene Carbon |
| C2 | ~36.8 | CH₂ | α-Methylene Carbon |
| C3 | ~25.7 | CH₂ | β-Methylene Carbon |
| C4 - C15 | ~29.3 - 29.7 | CH₂ | Aliphatic Methylene Carbons |
| C16 | ~31.9 | CH₂ | Methylene Carbon |
| C17 | ~22.7 | CH₂ | Methylene Carbon |
| C18 | ~14.1 | CH₃ | Terminal Methyl Carbon |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[5] The following are typical acquisition parameters.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135
-
Parameters: Set according to standard instrument recommendations to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
2D COSY (Correlation Spectroscopy): [6]
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 12 ppm
-
Data Points: 1024 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
2D HSQC (Heteronuclear Single Quantum Coherence): [7]
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)
-
Data Points: 1024 (F2) x 256 (F1)
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
Number of Scans: 8-16 per increment
2D HMBC (Heteronuclear Multiple Bond Correlation): [6][7]
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Long-Range Coupling Constant: Optimized for 8 Hz
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 16-32 per increment
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical connections used in spectral interpretation.
Caption: Experimental workflow for NMR characterization.
Caption: Logic map of key HMBC correlations for structural assembly.
Spectral Interpretation Guide
-
¹H NMR:
-
Aromatic Region (δ 7.2-7.4 ppm): The complex multiplet integrating to 5H confirms the monosubstituted benzyl group.
-
Amide Proton (δ ~6.1-6.5 ppm): A broad singlet, which may exchange with D₂O, is characteristic of the N-H proton. Its coupling to the benzylic protons (C6') results in a doublet for the C6' protons.
-
Benzylic Protons (δ ~4.45 ppm): The doublet integrating to 2H corresponds to the methylene protons adjacent to the nitrogen (C6').
-
Aliphatic Region (δ 0.8-2.2 ppm): The triplet at ~2.20 ppm is assigned to the α-methylene protons (C2) deshielded by the carbonyl group. The triplet at ~0.88 ppm corresponds to the terminal methyl group (C17), and the large multiplet at ~1.25 ppm represents the bulk of the fatty acid chain.
-
-
¹³C NMR and DEPT-135:
-
Carbonyl (δ ~173.0 ppm): A signal in this region, absent in the DEPT spectrum, confirms the amide carbonyl carbon (C1).
-
Aromatic Carbons (δ 127-139 ppm): Four signals are expected, one quaternary (C7') and three CH carbons (C8'/C12', C9'/C11', C10'), confirmed by DEPT-135.
-
Benzylic Carbon (δ ~43.8 ppm): A CH₂ signal in this region is assigned to C6'.
-
Aliphatic Carbons (δ 14-37 ppm): The spectrum will show a series of CH₂ signals for the long chain, with the terminal CH₃ at the highest field (~14.1 ppm). The C2 carbon is deshielded to ~36.8 ppm.
-
-
2D NMR for Connectivity:
-
COSY: This experiment confirms proton-proton couplings. Key correlations will be seen between the amide NH and the benzylic CH₂ (C6'), and sequentially along the aliphatic chain (e.g., C2-H with C3-H, C16-H with C17-H).
-
HSQC: This spectrum directly links each proton signal to its attached carbon, confirming the assignments made from 1D spectra. For example, the proton signal at ~4.45 ppm will correlate to the carbon signal at ~43.8 ppm (C6').[8]
-
HMBC: This is the most powerful experiment for confirming the overall structure by identifying 2- and 3-bond correlations.[7] Key correlations that piece the molecule together are:
-
From the benzylic protons (H-C6') to the carbonyl carbon (C1) and the quaternary aromatic carbon (C7') .
-
From the α-methylene protons (H-C2) to the carbonyl carbon (C1) .
-
From the amide proton (N-H) to the benzylic carbon (C6') and the α-methylene carbon (C2) .
-
-
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers to confirm the identity, purity, and structure of this and related long-chain N-alkyl amides.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: N-Benzylheptadecanamide as a Biochemical Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylheptadecanamide is a member of the N-benzylamide class of compounds, which have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[1][2][3][4] By inhibiting FAAH, this compound can increase the endogenous levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This makes this compound a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system in various processes, including pain, inflammation, anxiety, and neuroprotection.[3][5]
This compound belongs to a group of compounds known as macamides, which are naturally occurring N-benzylamides found in the plant Lepidium meyenii (Maca).[5][6][7] Research has shown that various macamides exhibit FAAH inhibitory activity.[1][2][6] The potency of this inhibition is influenced by the degree of unsaturation in the fatty acid chain, with unsaturated derivatives generally showing greater activity.[1]
Mechanism of Action
This compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3][4] Inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevated level of anandamide enhances the activation of cannabinoid receptors CB1 and CB2, as well as other targets such as the transient receptor potential vanilloid 1 (TRPV1) channel.[8][9] Some N-benzylamides have been shown to be time-dependent inhibitors of FAAH, suggesting a potentially irreversible or slowly reversible mechanism of action.[1][10]
Quantitative Data: FAAH Inhibition by N-Benzylamides
| Compound Name | Fatty Acid Moiety | Saturation | IC50 Value (µM) | Source Species | Notes |
| N-Benzyl-stearamide | Stearic Acid (18:0) | Saturated | 43.7 | Lepidium meyenii | Lower potency compared to unsaturated analogs.[11] |
| N-Benzyl-oleamide | Oleic Acid (18:1) | Monounsaturated | 7.9 | Lepidium meyenii | |
| N-Benzyl-linoleamide | Linoleic Acid (18:2) | Polyunsaturated | 7.2 | Lepidium meyenii | One of the more potent naturally occurring macamides.[2][11] |
| N-Benzyl-linolenamide | α-Linolenic Acid (18:3) | Polyunsaturated | 8.5 | Lepidium meyenii | |
| N-benzyl-octadeca-9Z,12Z-dienamide | Linoleic Acid (18:2) | Polyunsaturated | - | Lepidium meyenii | Demonstrated the highest FAAH inhibitory activity among four tested macamides and showed time-dependent inhibition.[1] |
| N-(3-methoxybenzyl)-linoleamide | Linoleic Acid (18:2) | Polyunsaturated | - | Synthetic | A time-dependent FAAH inhibitor.[10] |
Note: Given that heptadecanoic acid is a saturated fatty acid, it is anticipated that the IC50 value for this compound against FAAH would be in the micromolar range, similar to that of N-benzyl-stearamide.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for FAAH Inhibition
This protocol provides a method to determine the inhibitory potential of this compound against FAAH using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH.
Materials and Reagents:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
N-Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic FAAH substrate
-
This compound (test compound)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in FAAH Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of recombinant human FAAH in pre-chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate (e.g., AAMCA) in FAAH Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the appropriate wells:
-
Blank wells: FAAH Assay Buffer.
-
Vehicle control wells: FAAH enzyme solution and DMSO (at the same final concentration as in the test compound wells).
-
Test compound wells: FAAH enzyme solution and the desired concentration of this compound.
-
Positive control wells: FAAH enzyme solution and a known FAAH inhibitor (e.g., URB597).
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the FAAH enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode at 37°C for 10-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound using the following formula:
-
Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of FAAH Inhibition
References
- 1. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeffreydachmd.com [jeffreydachmd.com]
- 6. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Endocannabinoid System and its Modulation by Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoids in nervous system health and disease: the big picture in a nutshell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Benzylheptadecanamide in Neurodegenerative Disease Research
Disclaimer: Direct research on the applications of N-Benzylheptadecanamide in neurodegenerative diseases is currently limited in publicly accessible scientific literature. The following application notes and protocols are based on the known activities of structurally related compounds, such as other N-benzylamides and long-chain fatty acid amides, and are intended to serve as a foundational guide for initiating research in this area. The proposed mechanisms and experimental designs are therefore hypothetical and require validation.
Introduction
This compound is a long-chain fatty acid amide that has been identified as a constituent of Lepidium meyenii (Maca).[1] While its specific biological activities in the context of neurodegeneration are yet to be fully elucidated, related molecules containing N-benzyl or long-chain amide moieties have demonstrated neuroprotective potential, suggesting that this compound could be a valuable compound for investigation in neurodegenerative disease research.
Compounds with an N-benzylamide scaffold have been explored for their therapeutic effects, including the inhibition of enzymes implicated in the pathology of Alzheimer's disease.[2][3] For instance, derivatives of N-benzyl benzamide have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a role in the progression of Alzheimer's disease.[2][3] Furthermore, some N-benzyl compounds have been investigated for their ability to target the sigma-1 receptor, which is involved in neuronal survival and protection against amyloid-beta toxicity.[4]
This document provides a hypothetical framework for exploring the potential applications of this compound in neurodegenerative disease research, drawing parallels from existing studies on related compounds.
Hypothesized Applications
Based on the activities of structurally similar compounds, this compound could be investigated for the following applications in neurodegenerative disease research:
-
Enzyme Inhibition: As a potential inhibitor of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are key targets in Alzheimer's disease therapy.
-
Neuroprotection: To assess its ability to protect neurons from oxidative stress and excitotoxicity, common pathological mechanisms in various neurodegenerative disorders.
-
Modulation of Signaling Pathways: To investigate its interaction with neuroprotective signaling pathways, such as those involving the sigma-1 receptor or pathways related to microtubule stability.[4][5]
-
Anti-inflammatory Effects: To determine its potential to mitigate neuroinflammation, a critical component in the pathogenesis of diseases like Parkinson's and Alzheimer's.
Quantitative Data on Related Compounds
The following table summarizes the inhibitory activities of some N-benzyl benzamide derivatives against butyrylcholinesterase (BChE), providing a reference for potential efficacy targets for this compound.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| S11-1014 | BChE | Sub-nanomolar | [2] |
| S11-1033 | BChE | Sub-nanomolar | [2] |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the potential neuroprotective effects of this compound.
Protocol 1: In Vitro Cholinesterase Inhibition Assay
Objective: To determine the inhibitory potential of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
Materials:
-
This compound
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the enzyme (AChE or BChE), and varying concentrations of this compound.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Protocol 2: Neuroprotection Assay in a Cellular Model of Oxidative Stress
Objective: To evaluate the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the cells for a specified duration (e.g., 24 hours).
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Hypothetical Signaling Pathway
Caption: Potential mechanisms of this compound in neuroprotection.
Experimental Workflow
Caption: A proposed workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating N-Benzylheptadecanamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anti-cancer properties of N-Benzylheptadecanamide. The protocols and methodologies are based on established research on related N-substituted benzamide compounds and offer a foundational framework for studying this specific molecule in various cancer cell lines.
Introduction
This compound is a synthetic compound belonging to the N-substituted amide class. Preliminary studies on structurally similar molecules, such as declopramide, have indicated that N-substituted benzamides can induce apoptosis in cancer cells through the mitochondrial pathway.[1][2] This suggests that this compound may hold promise as a therapeutic agent. These notes provide detailed protocols for the initial characterization of this compound's effects on cancer cell lines.
Proposed Mechanism of Action
Based on studies of related N-substituted benzamides, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This process is likely independent of p53 activity, as similar compounds have shown efficacy in p53-deficient cell lines.[1][2] The proposed signaling cascade involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and downstream executioner caspases, ultimately resulting in programmed cell death.[1][2] Additionally, N-substituted benzamides have been observed to induce a G2/M phase cell cycle block prior to the onset of apoptosis.[1][2]
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Quantitative Data Summary
The following tables represent hypothetical data that should be generated through the experimental protocols outlined below to characterize the activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HL-60 | Promyelocytic Leukemia | Data to be determined |
| 70Z/3 | Murine Pre-B Cell Lymphoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| A549 | Non-small Cell Lung Cancer | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24h treatment)
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptotic) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Quantification of Apoptosis-Related Protein Expression (Western Blot, 48h treatment)
| Protein | Treatment | Fold Change vs. Control |
| Cytochrome c (cytosolic) | This compound (IC50) | Data to be determined |
| Cleaved Caspase-9 | This compound (IC50) | Data to be determined |
| Cleaved Caspase-3 | This compound (IC50) | Data to be determined |
| Bcl-2 | This compound (IC50) | Data to be determined |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound.
Cell Culture
-
Maintain selected cancer cell lines (e.g., HL-60, 70Z/3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
-
Treat cells with this compound for 48 hours.
-
For cytochrome c release, prepare cytosolic and mitochondrial fractions using a commercial kit. For other proteins, prepare whole-cell lysates.
-
Determine the protein concentration using a BCA protein assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cytochrome c, cleaved caspase-9, cleaved caspase-3, and Bcl-2 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Conclusion
These application notes provide a robust starting point for the investigation of this compound as a potential anti-cancer agent. The outlined protocols for assessing cytotoxicity, cell cycle arrest, and induction of apoptosis will enable researchers to thoroughly characterize the compound's mechanism of action. The provided diagrams and tables offer a clear framework for visualizing the proposed signaling pathways and organizing the experimental data. Further studies may explore the efficacy of this compound in in vivo models and its potential for combination therapies.
References
Troubleshooting & Optimization
Stability and optimal storage conditions for N-Benzylheptadecanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and optimal storage conditions for N-Benzylheptadecanamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Troubleshooting Guide & FAQs
Q1: I am observing unexpected degradation of my this compound sample. What are the likely causes?
A1: Unexpected degradation of this compound can be attributed to several factors. As a long-chain fatty acid amide, it is generally stable; however, certain conditions can promote degradation. The primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would result in the formation of heptadecanoic acid and benzylamine.
-
Oxidation: While saturated fatty acid amides exhibit good oxidative stability, exposure to strong oxidizing agents or prolonged exposure to air at elevated temperatures could potentially lead to degradation.
-
Cross-Contamination: Ensure that your sample has not been contaminated with acidic or basic impurities, or with oxidizing agents from other reagents or improperly cleaned labware.
Q2: My this compound appears to have a lower purity than expected upon analysis. What could be the issue?
A2: A lower-than-expected purity can result from improper storage or handling.
-
Improper Storage: Storing the compound at room temperature for extended periods, especially if exposed to humidity or light, can lead to gradual degradation. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C.
-
Solution Instability: If you are working with solutions of this compound, their stability will be dependent on the solvent used and the storage conditions. Solutions in protic or acidic/basic solvents may be more prone to degradation than those in aprotic, neutral solvents. It is advisable to prepare solutions fresh or store them at low temperatures for short periods.
-
Moisture Absorption: this compound is a lipophilic molecule and may be hygroscopic to some extent. Absorption of moisture can facilitate hydrolysis. Always handle the solid compound in a dry environment and ensure containers are sealed tightly.
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
A3: Due to its long alkyl chain, this compound is a non-polar molecule with low solubility in water. It is soluble in organic solvents such as DMSO. When preparing solutions, it is recommended to use a high-purity, anhydrous solvent to minimize the risk of degradation.
Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?
A4: To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Solid Form: Store the solid compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended.
-
In Solution: If the compound must be stored in solution, use a non-polar, aprotic solvent. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store solutions at -20°C or lower. It is best practice to use freshly prepared solutions for experiments whenever possible.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C (Long-term) | Minimizes potential for thermal degradation and hydrolysis. |
| 2-8°C (Short-term) | Acceptable for short periods if protected from moisture and light. | |
| Storage Temperature (Solution) | ≤ -20°C | Reduces solvent evaporation and slows down potential degradation reactions in solution. |
| Humidity | Store in a desiccated environment | Minimizes moisture absorption, which can lead to hydrolysis of the amide bond. |
| Light Exposure | Protect from light | While specific photostability data is limited, amides can be susceptible to photodegradation. Storing in the dark is a standard precautionary measure. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents potential oxidation of the molecule over long-term storage. |
| Recommended Solvents | DMSO | This compound is soluble in this organic solvent. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | These substances can react with and degrade the amide functional group. |
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
-
Environment: Handle solid this compound in a clean, dry environment, preferably in a glove box or under a stream of inert gas to minimize exposure to moisture and air.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Weigh the desired amount of the solid quickly and accurately.
-
Dissolution: To prepare a stock solution, add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the weighed solid.
-
Mixing: Vortex or sonicate the mixture gently until the solid is completely dissolved.
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use vials. Purge the headspace with an inert gas before sealing. Store at ≤ -20°C.
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol is a general guideline for assessing the hydrolytic stability of this compound and should be adapted based on specific experimental needs.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration.
-
Acidic Hydrolysis: To a sample solution, add a solution of a strong acid (e.g., 0.1 M HCl) to achieve the desired final acid concentration.
-
Basic Hydrolysis: To a separate sample solution, add a solution of a strong base (e.g., 0.1 M NaOH) to achieve the desired final base concentration.
-
Neutral Hydrolysis: Use a neutral buffer solution as a control.
-
Incubation: Incubate the acidic, basic, and neutral samples at a controlled, elevated temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the withdrawn aliquots to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining this compound and identify any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Synthesis of N-Benzylheptadecanamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges in the synthesis of N-Benzylheptadecanamide.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issue is incomplete activation of the heptadecanoic acid. The direct reaction between a carboxylic acid and an amine requires harsh conditions and often results in low conversion.
Troubleshooting Steps:
-
Carboxylic Acid Activation: Ensure your heptadecanoic acid is effectively activated. The most reliable method is to convert it to heptadecanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is much more reactive towards benzylamine.
-
Coupling Reagents: Alternatively, employ a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate amide bond formation under milder conditions.
-
Reaction Conditions: If using the direct amidation route (heating the carboxylic acid and amine), ensure the temperature is high enough (e.g., 140-180°C) and that water, a byproduct of the reaction, is effectively removed to drive the equilibrium towards the product.[1]
-
Stoichiometry: When using the acyl chloride method, it is common to use a 2:1 molar ratio of benzylamine to the acyl chloride. The second equivalent of the amine acts as a base to neutralize the HCl byproduct, which would otherwise form a non-nucleophilic ammonium salt with the benzylamine.
Q2: I am having difficulty purifying my this compound. What are the recommended purification methods?
A2: The purification of this compound can be challenging due to its long alkyl chain, which imparts a non-polar character, and the presence of the polar amide group. A combination of techniques is often most effective.
Recommended Purification Protocol:
-
Liquid-Liquid Extraction: After the reaction, perform a liquid-liquid extraction to remove the bulk of impurities. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted benzylamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted heptadecanoic acid, and finally with brine.[2]
-
Column Chromatography: For high purity, silica gel column chromatography is recommended.[2] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[3] Solvents to consider include ethanol, acetonitrile, or a mixture of heptane and tert-butyl methyl ether.[3][4]
Q3: I am observing an unexpected side product in my reaction. What could it be?
A3: The formation of side products is a common challenge. The identity of the side product will depend on the synthetic route employed.
Potential Side Products and Causes:
-
Diacylimide Formation: If using an excess of heptadecanoyl chloride, it is possible to form a diacylimide (N-benzyl-N-heptadecanoylheptadecanamide). This can be minimized by controlling the stoichiometry and adding the acyl chloride slowly to the benzylamine.
-
Urea Byproduct (with DCC): When using dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct dicyclohexylurea (DCU) is formed, which can be difficult to remove. DCU is poorly soluble in most organic solvents and often requires careful filtration or specialized chromatographic techniques for removal.
-
Dehydration of Amide to Nitrile: Under very harsh dehydrating conditions, the primary amide (if formed from a side reaction with ammonia) could be dehydrated to a nitrile, although this is less common in this specific synthesis.[5]
Quantitative Data on Amide Synthesis Routes
The choice of synthetic route can significantly impact the yield and environmental footprint of the reaction. The following table provides a comparison of common amide synthesis methods, adapted for the synthesis of a model N-benzyl amide.
| Metric | Acid Chloride Route | Carbodiimide Coupling (EDC) | Direct Catalytic Amidation (Boric Acid) |
| Typical Yield (%) | ~85 | ~90 | ~95[6] |
| Atom Economy (%) | 53.3 | 47.9 | 92.6[6] |
| E-Factor | ~1.0 - 1.5 | ~1.5 - 2.0 | ~0.1 - 0.5[6] |
| Process Mass Intensity (PMI) | High (~50-100) | High (~50-100) | Low (~10-30)[6] |
Data adapted from a comparative study on the synthesis of N-benzyl-2-phenylacetamide.[6]
Detailed Experimental Protocols
The following are representative protocols for the synthesis of this compound.
Protocol 1: Acyl Chloride Method
-
Preparation of Heptadecanoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add heptadecanoic acid (1 equivalent). Slowly add thionyl chloride (1.5 equivalents) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: In a separate flask, dissolve benzylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Slowly add the freshly prepared heptadecanoyl chloride (1 equivalent) dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Follow the liquid-liquid extraction and column chromatography procedures outlined in the troubleshooting section (Q2).
Protocol 2: Direct Amidation (Solvent-Free)
This protocol is adapted from the synthesis of a similar N-benzyl fatty amide.[1]
-
Reaction Setup: In an open-topped reaction tube, combine equimolar amounts of heptadecanoic acid and benzylamine.
-
Heating: Heat the mixture in an oil bath at 140-160°C for 24 hours. During the reaction, water vapor may condense on the walls of the tube; this can be removed with a stream of inert gas or by periodically wiping with a cotton swab to drive the reaction to completion.[1]
-
Purification: After cooling, the crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Optimizing the Synthesis of N-Benzylheptadecanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction yield of N-Benzylheptadecanamide. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for forming the amide bond in this compound is through the condensation of heptadecanoic acid and benzylamine.[1][2] This typically requires the activation of the carboxylic acid, which can be achieved in several ways[1][3]:
-
Using Coupling Reagents: In a one-pot reaction, a coupling reagent is used to activate the heptadecanoic acid in situ, allowing it to react with benzylamine. Common reagents include carbodiimides (e.g., EDC, DCC) and onium salts (e.g., HATU, HBTU).[1][4]
-
Formation of an Acyl Chloride: A two-step process where heptadecanoic acid is first converted to a more reactive heptadecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This acyl chloride is then reacted with benzylamine, often in the presence of a base.[6][7]
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields in this amidation can stem from several factors[8][9]:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may be too weak, or the acyl chloride intermediate may not have formed completely.[8]
-
Side Reactions: Competing reactions can consume starting materials or the activated intermediate, reducing the final product yield.[1][10]
-
Steric Hindrance: While not severe for benzylamine, steric hindrance can slow down reactions. Increasing reaction time or temperature might be necessary.[8]
-
Poor Nucleophilicity of the Amine: Benzylamine is generally a good nucleophile. However, if the reaction medium is too acidic, the amine can be protonated, rendering it unreactive.[5]
-
Product Loss During Workup and Purification: this compound, being a long-chain fatty amide, may present purification challenges, leading to loss of material.
Q3: What are the most common side products I should be aware of?
A3: The formation of side products is highly dependent on the chosen synthetic route.
-
With Carbodiimide Reagents (EDC, DCC): The primary side product is an N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[10][11][12] This byproduct can be difficult to separate from the desired amide.[11] Using additives like HOBt can minimize this side reaction.[11][12]
-
With Uronium/Guanidinium Reagents (HATU, HBTU): The amine can react directly with the coupling reagent to form a guanidinium byproduct.[11] This is more likely if there is an excess of the coupling reagent or if the carboxylic acid activation is slow.[11]
-
With Acyl Chlorides: If the heptadecanoyl chloride is not pure, or if moisture is present, side reactions can occur. Also, without a base to scavenge the HCl produced, the benzylamine starting material will be converted to its non-nucleophilic hydrochloride salt, halting the reaction.[7]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows mostly unreacted heptadecanoic acid and benzylamine. What should I do?
A: This indicates an issue with the activation of the carboxylic acid. Consider the following solutions:
-
Check Reagent Quality: Coupling reagents, especially carbodiimides and uronium salts, can degrade with exposure to moisture.[13] Using a fresh bottle or a new batch is a crucial first step. If you prepared an acyl chloride, ensure it was formed successfully before adding the amine.[6]
-
Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide like EDC alone, its activation power might be insufficient.
-
Add an additive like HOBt or HOAt.
-
Switch to a more potent onium salt coupling reagent such as HATU.[8]
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure you are using an appropriate anhydrous solvent. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[2][8]
-
Temperature: While many coupling reactions run at room temperature, a sluggish reaction may benefit from gentle heating. However, be cautious as this can also increase side reactions.[11]
-
Base: For coupling reagents like HATU, a non-nucleophilic base such as DIPEA is required.[2][4] For the acyl chloride method, a base like triethylamine or pyridine is essential to neutralize the generated HCl.[4][7]
-
Problem 2: Significant Side Product Formation
Q: I've successfully formed some product, but my crude sample is very impure. How can I minimize byproducts?
A: The strategy here depends on the byproduct you are observing.
-
If using a carbodiimide (EDC/DCC) and observing a persistent byproduct: This is likely the N-acylurea.[11]
-
If using HATU and observing a byproduct related to the amine: This is likely the guanidinium byproduct.[11]
-
Solution: Change the order of addition. Pre-activate the heptadecanoic acid with HATU and base for 15-30 minutes before adding the benzylamine. This ensures the activated acid is readily available to react with the amine, minimizing the chance for the amine to react with the coupling reagent.[8][11]
-
Problem 3: Difficulty with Product Purification
Q: My product, this compound, is waxy and difficult to purify by column chromatography. What are my options?
A: Purifying long-chain fatty amides can be challenging due to their physical properties.
-
Removal of Coupling Byproducts:
-
If you used DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[8]
-
If you used EDC, the byproduct is water-soluble. A simple aqueous workup (washing the organic layer with dilute acid, then bicarbonate solution, then brine) should remove most of it.[12]
-
-
Chromatography:
-
Standard silica gel chromatography can be effective, but finding the right solvent system is key. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (like hexane/ethyl acetate) is a good starting point.
-
Due to the greasy nature of the compound, streaking on the column can be an issue. Dry loading the crude product onto silica may give better separation than wet loading.
-
-
Recrystallization: This can be a highly effective method for purifying solid amides.[14]
-
Solvent Screening: Test various solvents to find one in which your product is soluble when hot but poorly soluble when cold. Good candidates could include acetonitrile, ethanol, or mixtures like ethyl acetate/hexane.[14]
-
Data Presentation: Optimizing Reaction Conditions
Systematic optimization is key to maximizing yield. Use the following table as a template for screening different conditions for your reaction. An example optimization is provided based on literature for a generic amide coupling.[2]
Table 1: Example Template for Reaction Condition Optimization
| Entry | Coupling Reagent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC / HOBt | DIPEA (2) | DCM | RT | 12 | Record |
| 2 | EDC / HOBt | DIPEA (2) | DMF | RT | 12 | Record |
| 3 | HATU | DIPEA (2) | DCM | RT | 2 | Record |
| 4 | HATU | DIPEA (2) | DMF | RT | 2 | Record |
| 5 | SOCl₂ then Amine | Pyridine (2) | DCM | 0 to RT | 4 | Record |
| Ex. 1 | DCC | DMAP (1) | DMF | 90 | 24 | 45[2] |
| Ex. 2 | HATU | DIPEA (2) | THF | RT | 1.5 | 92[2] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add heptadecanoic acid (1.0 eq).
-
Dissolve the acid in an anhydrous solvent like DCM or DMF (approx. 0.1 M concentration).
-
Add N-Hydroxybenzotriazole (HOBt) (1.1 eq) and benzylamine (1.0 eq) to the solution.[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1 eq) portion-wise to the stirred reaction mixture.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HATU Mediated Amide Coupling
-
To a round-bottom flask under an inert atmosphere, add heptadecanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M).
-
Add HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[8]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq) to the reaction mixture.[8]
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purify the crude product.
Visualizations
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. organic chemistry - How do you Synthesise a Fatty Acid Amide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Benzylheptadecanamide Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Benzylheptadecanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on its chemical structure, this compound is expected to undergo both enzymatic and chemical degradation.
-
Enzymatic Degradation: The primary enzymatic pathway is likely hydrolysis catalyzed by fatty acid amide hydrolase (FAAH)[1]. This would cleave the amide bond to yield heptadecanoic acid and benzylamine. Other amidases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to this hydrolysis, although FAAH is generally the primary enzyme for this class of compounds[1]. Furthermore, the benzylamine moiety may undergo further metabolism, primarily by cytochrome P450 (CYP450) enzymes, leading to oxidative debenzylation to form benzaldehyde, which can be further oxidized to benzoic acid[2][3].
-
Chemical Degradation: this compound can be degraded through chemical hydrolysis under either acidic or basic conditions. This process also cleaves the amide bond, yielding heptadecanoic acid and benzylamine. Generally, amide hydrolysis requires heating with strong acids or bases[4][5].
Q2: My in vitro assay with liver microsomes shows rapid disappearance of this compound, but I'm not detecting significant amounts of heptadecanoic acid. What could be the reason?
A2: There are several possibilities:
-
Further Metabolism of Heptadecanoic Acid: The heptadecanoic acid produced may be rapidly undergoing further metabolism, such as beta-oxidation, within the liver microsome preparation.
-
Alternative Degradation Pathway: While amide bond hydrolysis is the most probable primary degradation step, other pathways might exist. For instance, the benzyl group could be hydroxylated by CYP450 enzymes prior to amide cleavage[6].
-
Analytical Issues: Your analytical method might not be optimized for the detection of heptadecanoic acid. Ensure your extraction and detection methods are validated for this analyte. Consider using a derivatization agent to improve its detection by GC-MS or LC-MS.
-
Adsorption to Labware: Long-chain fatty acids can be "sticky" and adsorb to plasticware. Using low-adhesion microplates and tubes, or silanized glassware, can mitigate this issue.
Q3: I am not observing any degradation of this compound when incubated with a purified FAAH enzyme. What could be wrong?
A3: Here are a few troubleshooting steps:
-
Enzyme Activity: Confirm the activity of your purified FAAH enzyme using a known substrate, such as anandamide or a fluorogenic substrate like AMC arachidonoyl amide[3][7]. This will rule out issues with the enzyme itself.
-
Assay Conditions: Ensure your assay buffer conditions are optimal for FAAH activity. FAAH typically has an alkaline pH optimum (around pH 9.0)[3].
-
Substrate Concentration: It's possible that this compound is a poor substrate for FAAH, or it may even act as an inhibitor at high concentrations. Perform a substrate kinetics study with varying concentrations of this compound.
-
Cofactors: While FAAH itself does not require cofactors, ensure that no essential components are missing from your buffer if you are using a crude enzyme preparation.
Q4: How can I differentiate between enzymatic and chemical degradation in my cell-based assay?
A4: To distinguish between enzymatic and chemical degradation, you can run parallel experiments with the following controls:
-
Heat-Inactivated Cells/Enzymes: Heat your cell lysate or enzyme preparation at a temperature sufficient to denature proteins (e.g., 95°C for 10 minutes) before adding this compound. Any degradation observed in this group is likely due to chemical instability in the assay medium.
-
Specific Enzyme Inhibitors: Use a well-characterized FAAH inhibitor (e.g., URB597 or JZL195) to see if it blocks the degradation of this compound[3]. A significant reduction in degradation in the presence of the inhibitor would confirm the involvement of FAAH.
-
Varying pH: Analyze the stability of this compound in your cell culture medium at different pH values without cells. This will help you understand its chemical stability profile.
Troubleshooting Guides
Guide 1: Low or No FAAH Activity Detected
| Symptom | Possible Cause | Recommended Solution |
| No or low fluorescence/signal with positive control substrate. | Inactive enzyme. | Purchase new enzyme stock. Ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH. | Prepare fresh assay buffer and verify the pH. FAAH activity is optimal at an alkaline pH (typically around 9.0)[3]. | |
| Degraded substrate. | Use a fresh aliquot of the substrate. Protect fluorogenic substrates from light. | |
| No degradation of this compound, but positive control works. | This compound is not a substrate for FAAH. | Consider that this compound may be a very slow substrate or an inhibitor. Perform inhibitor kinetic studies. |
| Insufficient incubation time. | Extend the incubation time and collect samples at multiple time points to create a time-course of the reaction. |
Guide 2: High Background Signal in Assays
| Symptom | Possible Cause | Recommended Solution |
| High fluorescence in "no enzyme" control wells. | Autohydrolysis of the fluorogenic substrate. | Prepare the substrate solution fresh before each experiment. Store the stock solution in an appropriate solvent (e.g., ethanol or DMSO) at -20°C or -80°C[3]. |
| Contaminated assay buffer or reagents. | Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers if necessary. | |
| High signal in LC-MS analysis of blank samples. | Contamination of the LC-MS system. | Flush the system with a strong solvent mixture. Include several blank injections between samples in your sequence. |
| Carryover from previous injections. | Optimize the needle wash protocol on your autosampler. Use a wash solvent that effectively dissolves this compound and its metabolites. |
Data Presentation
Table 1: Hypothetical Degradation Kinetics of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) | Heptadecanoic Acid Formed (µM) | Benzylamine Formed (µM) |
| 0 | 100 | 0 | 0 |
| 15 | 85 | 1.5 | 1.4 |
| 30 | 68 | 3.2 | 3.1 |
| 60 | 45 | 5.5 | 5.4 |
| 120 | 22 | 7.8 | 7.7 |
This table presents illustrative data. Actual results may vary.
Experimental Protocols
Protocol 1: In Vitro FAAH-Mediated Degradation of this compound
-
Prepare Reagents:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[3].
-
FAAH Enzyme: Recombinant human FAAH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Reaction Stop Solution: Acetonitrile with an internal standard (e.g., a deuterated analog).
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of diluted FAAH enzyme to the appropriate wells. For control wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a working solution of this compound (final concentration, e.g., 10 µM).
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding 200 µL of ice-cold Reaction Stop Solution.
-
Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the remaining this compound and the formation of heptadecanoic acid and benzylamine.
-
Develop a specific and sensitive LC-MS/MS method with optimized transitions for each analyte and the internal standard.
-
Mandatory Visualizations
Caption: Proposed enzymatic degradation pathways of this compound.
Caption: Chemical hydrolysis pathway of this compound.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Techniques for improving the purity of synthesized N-Benzylheptadecanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-Benzylheptadecanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials (heptadecanoic acid, benzylamine). | - Liquid-Liquid Extraction: Before further purification, wash the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a mild acid (e.g., 1M HCl) to remove unreacted benzylamine, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted heptadecanoic acid.[1] |
| Presence of side-products from the amidation reaction. | - Column Chromatography: Utilize silica gel column chromatography to separate the desired amide from non-polar byproducts. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[1] | |
| Oily Product Instead of Solid | Presence of impurities that lower the melting point. | - Recrystallization: This is often the method of choice for purifying amides.[1] Experiment with different solvents to find one that dissolves the compound when hot but not when cold. Suitable solvents for amides include ethanol, acetone, and acetonitrile.[1] |
| Poor Crystal Formation During Recrystallization | The chosen solvent is not ideal, or the cooling process is too rapid. | - Solvent Screening: Test the solubility of a small amount of the crude product in various solvents to find the optimal one. A good recrystallization solvent will dissolve the compound at elevated temperatures but show low solubility at room temperature or below. |
| - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can trap impurities. | ||
| - Seeding: If crystals do not form, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization. | ||
| Product Loss During Column Chromatography | The compound is highly polar and adheres strongly to the silica gel. | - Solvent System Modification: Increase the polarity of the eluent gradually to ensure the compound moves down the column. Adding a small percentage of a more polar solvent like methanol to the ethyl acetate might be necessary. |
| The compound is acid-sensitive and degrades on the silica gel. | - Deactivate Silica Gel: Flush the column with a solvent system containing 1-3% triethylamine before loading the sample to neutralize the acidic sites on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, namely heptadecanoic acid and benzylamine.[2] Side-products from the amide coupling reaction can also be present.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: For amides, recrystallization is often the preferred and more straightforward method for achieving high purity, especially if the impurities have different solubility profiles from the desired product.[1] Column chromatography is highly effective for separating compounds with different polarities and is useful when recrystallization is not effective or for removing closely related impurities.[1]
Q3: What are the best solvents for recrystallizing this compound?
A3: Due to its long alkyl chain, this compound is expected to be soluble in non-polar to moderately polar solvents. Good starting points for recrystallization solvent screening include ethanol, acetone, acetonitrile, or a solvent pair like ethanol/diethyl ether.[1][3]
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the final product.
Q5: My purified this compound still shows a broad melting point range. What should I do?
A5: A broad melting point range indicates the presence of impurities. Repeating the purification step is recommended. If you performed recrystallization, try a different solvent or a solvent pair. If you used column chromatography, optimizing the solvent gradient might be necessary.
Experimental Protocols
Detailed Recrystallization Protocol for this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or acetonitrile)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear, saturated solution is obtained at the solvent's boiling point. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table provides an illustrative comparison of purification techniques. The actual purity improvement will depend on the specific impurities present and the optimization of the chosen method.
| Purification Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield (Illustrative) | Notes |
| Single Recrystallization | 85% | 95-98% | 70-90% | Highly dependent on the choice of solvent and cooling rate. |
| Column Chromatography | 85% | >99% | 60-80% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
| Liquid-Liquid Extraction followed by Recrystallization | 85% | >98% | 65-85% | Effective for removing acidic and basic impurities prior to final purification. |
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: Troubleshooting workflow for purifying this compound.
References
How to avoid experimental artifacts with N-Benzylheptadecanamide
Welcome to the technical support center for N-Benzylheptadecanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a lipid-like molecule belonging to the class of N-benzylamides, specifically a macamide. Its primary natural source is the hypocotyls of the Maca plant (Lepidium meyenii), which has been traditionally used for its nutritional and medicinal properties.[1][2][3]
Q2: What is the proposed mechanism of action for this compound?
The proposed mechanism of action for this compound and other macamides is related to their structural similarity to the endocannabinoid anandamide.[2] It is suggested that these compounds can act as inhibitors of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[4][5] By inhibiting FAAH, this compound may increase the endogenous levels of anandamide, thereby modulating the endocannabinoid system.[][7] This system is involved in regulating various physiological processes, including pain, inflammation, and mood.[2][]
Q3: What are the potential off-target effects to be aware of?
Given its likely interaction with the endocannabinoid system, potential off-target effects could be mediated through cannabinoid receptors (CB1 and CB2) or other components of this signaling pathway.[2][8] As a derivative of Maca, it's also worth noting that Maca extracts have been reported to have broad biological activities, including effects on the endocrine system.[3] Therefore, researchers should consider the possibility of hormonal effects or interactions with other lipid signaling pathways.
Q4: How should I dissolve this compound for in vitro experiments?
This compound is a hydrophobic compound and will not readily dissolve in aqueous media. For in vitro cell culture experiments, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1%) to not affect the cells. To avoid precipitation upon dilution, it is advisable to add the stock solution to the medium dropwise while vortexing.
Q5: Are there any known stability issues with this compound?
Specific stability data for this compound is limited. However, as a lipid-like molecule, it may be susceptible to degradation by lipases and oxidation. Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light. It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Prepare a fresh, higher concentration stock solution in a suitable organic solvent (e.g., DMSO). When diluting into aqueous media, add the stock solution slowly while vortexing. Visually inspect the final solution for any precipitates. Consider using a carrier protein like bovine serum albumin (BSA) in the assay buffer to improve solubility. |
| Compound Degradation | Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the compound and its solutions protected from light and at the recommended temperature. |
| Incorrect Concentration Range | Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your specific assay and cell type. |
| Cell Line Insensitivity | The target enzyme (e.g., FAAH) may not be expressed at sufficient levels in your chosen cell line. Verify target expression using techniques like Western blot or qPCR. Consider using a cell line known to have a functional endocannabinoid system. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control with the same concentration of solvent to assess its effect. |
| Non-specific Binding | Due to its hydrophobic nature, this compound may bind non-specifically to plastics or other proteins in the assay. Consider using low-binding microplates and including a non-specific binding control in your experimental design. |
| Activation of Unintended Pathways | As a macamide, it may have effects beyond FAAH inhibition.[2] To confirm the observed effect is mediated by FAAH, use a known FAAH inhibitor as a positive control and consider using FAAH knockout/knockdown cells or a CB1/CB2 receptor antagonist to delineate the signaling pathway. |
| Impure Compound | Ensure the purity of your this compound using analytical techniques like HPLC-MS. Impurities could be responsible for the observed off-target effects. |
Data Presentation
Table 1: Quantitative Data for Macamides and Related N-Benzylamide Inhibitors
Note: Specific quantitative data for this compound is limited. The following table provides context from related compounds.
| Compound/Parameter | Value | Source/Assay | Reference |
| Total Macamides in Dried Maca | 0.0016% to 0.0123% | HPLC-UV of dried plant material | [9][10] |
| N-benzyl-hexadecanamide in air-dried Maca | 31.39 to 1163.19 µg/g | UPLC-QTOF-MS | [11] |
| IC50 Values for other N-Benzylamide Enzyme Inhibitors | |||
| N-benzylbenzamide derivative (Tubulin inhibitor) | 12 to 27 nM | Antiproliferative assay against cancer cell lines | [12] |
| N-benzyl benzamide derivative (Butyrylcholinesterase inhibitor) | Picomolar to nanomolar range | Enzyme inhibition assay | [13] |
| N-benzyl-4-((heteroaryl)methyl)benzamides (InhA inhibitor) | Potent inhibition | Enzyme inhibition assay | [14] |
Experimental Protocols
General Protocol for a Cell-Based Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, LDH, or cell viability dyes).
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[16]
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding a reagent to each well and incubating for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and calculate the percentage of cell viability or cytotoxicity for each concentration.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Protocol for an In Vitro FAAH Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on FAAH activity in rat brain homogenates.
-
Preparation of Rat Brain Homogenate:
-
Homogenize rat brains in an appropriate buffer (e.g., Tris-HCl with EDTA).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
FAAH Activity Assay:
-
In a microplate, add the brain homogenate to an assay buffer.
-
Add different concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control and a known FAAH inhibitor as a positive control.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., anandamide).
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction (e.g., by adding an organic solvent).
-
-
Detection and Analysis:
-
Measure the product of the enzymatic reaction using a fluorometer or a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the inhibition data against the inhibitor concentration.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 7. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The endocannabinoid system dual-target ligand N-cycloheptyl-1,2-dihydro-5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide improves disease severity in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing inconsistencies in N-Benzylheptadecanamide dose-response curves
Welcome to the technical support center for N-Benzylheptadecanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing inconsistencies in dose-response curves and to offer detailed experimental protocols. As a ceramide analog, the bioactivity of this compound can be influenced by a variety of experimental factors. This guide will help you troubleshoot common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing a variable or non-reproducible dose-response curve with this compound. What are the potential causes?
A1: Inconsistencies in dose-response curves for lipid signaling molecules like this compound, a ceramide analog, can arise from several factors:
-
Solubility and Aggregation: this compound is a lipophilic molecule and may have poor solubility in aqueous cell culture media. This can lead to the formation of micelles or aggregates at higher concentrations, reducing the effective monomeric concentration and leading to a plateau or even a decrease in response at higher doses.
-
Stability in Media: The stability of this compound in cell culture media can be influenced by temperature, pH, and interaction with media components like serum.[1][2][3][4] Degradation of the compound over the course of the experiment will lead to variable results.
-
Cell Permeability: The efficiency with which this compound crosses the cell membrane can vary between cell types and depend on the experimental conditions.[5][6][7][8] Inconsistent uptake will result in a scattered dose-response.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can confound the dose-response relationship.[9][10][11][12][13]
-
Cell Health and Density: The physiological state of the cells, including their passage number and confluency, can significantly impact their response to treatment.
Q2: How can we improve the solubility of this compound in our experiments?
A2: To enhance the solubility and bioavailability of this compound in your cell-based assays, consider the following strategies:
-
Solvent Selection: Dissolve the compound in a water-miscible organic solvent such as DMSO or ethanol at a high stock concentration. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use of a Carrier: Complexing the lipid with a carrier molecule like bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Sonication: Gentle sonication of the stock solution before dilution into the culture medium can help to disperse any aggregates.
-
Pre-warming Media: Warming the cell culture media to 37°C before adding the compound can aid in its dissolution.
Q3: What are the key signaling pathways activated by ceramide analogs like this compound?
A3: Ceramide analogs typically mimic the functions of endogenous ceramides, which are crucial second messengers in various signaling pathways. The primary pathways affected include:
-
Apoptosis Induction: Ceramides are well-known inducers of apoptosis. They can activate stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK), which in turn can trigger the mitochondrial apoptotic pathway.[14][15][16]
-
Cell Cycle Arrest: Ceramide signaling can lead to dephosphorylation of the retinoblastoma protein (pRb), resulting in G0/G1 cell cycle arrest.[15]
-
Inflammatory Response: Ceramides can activate pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines.[14]
-
Inhibition of Pro-Survival Pathways: Ceramides can counteract pro-survival signals by inhibiting pathways such as the PI3K/Akt pathway.[15]
The balance between ceramide-induced pro-death signals and sphingosine-1-phosphate (S1P)-mediated pro-survival signals is a critical determinant of cell fate.[17]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in IC50 values between replicate experiments. | Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | 1. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. 2. Prepare fresh dilutions of the compound for each experiment. 3. Reduce the highest concentration in your dose-response curve. |
| The dose-response curve is flat or has a very shallow slope. | Poor Cell Permeability: The compound may not be efficiently entering the cells. | 1. Increase the incubation time to allow for greater uptake. 2. Evaluate the use of a carrier molecule like BSA. 3. Consider using a different cell line that may have higher permeability to lipophilic compounds. |
| Unexpected increase in viability at high concentrations (hormesis-like effect). | Off-Target Effects or Compound Aggregation: At high concentrations, the compound may be acting on unintended targets or forming aggregates with altered activity. | 1. Lower the maximum concentration tested. 2. Use an alternative viability assay that measures a different cellular parameter (e.g., membrane integrity vs. metabolic activity).[18][19] |
Guide 2: Variable Protein Expression in Western Blot Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent changes in the levels of target proteins (e.g., cleaved caspase-3, p-JNK) with increasing doses of this compound. | Timing of Analysis: The peak expression of the target protein may occur at a different time point than the one being assayed. | 1. Perform a time-course experiment to determine the optimal time point for analyzing your protein of interest. |
| High background or non-specific bands on the Western blot. | Antibody Issues or Suboptimal Protocol: The primary or secondary antibodies may not be specific, or the blotting conditions may need optimization. | 1. Titrate your primary antibody to determine the optimal concentration. 2. Optimize blocking conditions and washing steps. 3. Run appropriate controls, including positive and negative controls for your target protein. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.[20]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Annexin V-PI) Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[17]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Quantitative Data Summary
The following tables summarize representative quantitative data for ceramide analogs from published studies. These values can serve as a reference for expected outcomes in your experiments with this compound.
Table 1: IC50 Values of Ceramide Analogs in Cancer Cell Lines
| Ceramide Analog | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Analog 315 | BCBL-1 | WST-1 | 48 | ~15 | [17] |
| Analog 403 | BCBL-1 | WST-1 | 48 | ~10 | [17] |
| Analog 315 | BCP-1 | WST-1 | 48 | ~20 | [17] |
| Analog 403 | BCP-1 | WST-1 | 48 | ~12 | [17] |
| C6-ceramide | HepG2 | MTT | - | 31 | [21] |
| C6-pyridinium-ceramide | HepG2 | MTT | - | 8 | [21] |
| C6-ceramide | MCF7 | MTT | - | 16 | [21] |
| C6-pyridinium-ceramide | MCF7 | MTT | - | 2 | [21] |
Table 2: Induction of Apoptosis by Ceramide Analogs
| Ceramide Analog | Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells | Reference |
| Analog 315 | BCBL-1 | 10 | 24 | ~30% | [17] |
| Analog 315 | BCBL-1 | 20 | 24 | ~50% | [17] |
| Analog 403 | BCBL-1 | 10 | 24 | ~40% | [17] |
| Analog 403 | BCBL-1 | 20 | 24 | ~60% | [17] |
Visualizations
Below are diagrams illustrating key concepts relevant to this compound research.
Experimental workflow for studying this compound.
Simplified ceramide-mediated signaling pathway.
Troubleshooting logic for dose-response inconsistencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 11. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. researchgate.net [researchgate.net]
- 14. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of Ceramide-Flavone Analogs Showing Self-Fluorescence and Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Quality control parameters for N-Benzylheptadecanamide in laboratory use
This technical support center provides essential information for researchers, scientists, and drug development professionals on the quality control parameters for N-Benzylheptadecanamide for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for this compound?
A1: For laboratory research use, this compound should meet specific criteria for identity, purity, and content. A summary of typical quality control parameters is provided in the table below.
Data Presentation: Quality Control Specifications
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥ 95.0%[1] | HPLC-UV |
| Purity (GC) | ≥ 95.0% | GC-MS (after derivatization) |
| Related Substances | Individual impurity ≤ 0.5% | HPLC-UV |
| Total impurities ≤ 2.0% | HPLC-UV | |
| Residual Solvents | To be controlled based on synthesis | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Q2: What are the potential impurities I should be aware of when using this compound?
A2: Potential impurities can originate from the synthesis process or degradation.
-
Synthesis-related impurities: These include unreacted starting materials such as heptadecanoic acid and benzylamine, as well as byproducts from the coupling reagents used.
-
Degradation products: N-benzyl amides can undergo hydrolysis to form the corresponding carboxylic acid (heptadecanoic acid) and amine (benzylamine). Oxidative cleavage is another potential degradation pathway.[2][3][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a well-sealed container, protected from light and moisture, at a controlled room temperature. For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation. Always refer to the Certificate of Analysis for specific storage recommendations.[6]
Q4: How can I confirm the identity and structure of this compound in my sample?
A4: The identity of this compound can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the expected chemical shifts and coupling patterns for this compound.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound, which should correspond to its molecular formula (C₂₄H₄₁NO).
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Possible Cause 2: Inappropriate Sample Solvent
-
Possible Cause 3: Column Overload
-
Solution: Injecting too concentrated a sample can lead to peak tailing. Reduce the sample concentration and re-inject.
-
Issue: Poor Resolution
-
Possible Cause 1: Inadequate Mobile Phase Strength
-
Solution: Optimize the mobile phase composition. For reversed-phase HPLC, increasing the organic solvent (e.g., acetonitrile) percentage can decrease retention times and improve peak shape for hydrophobic compounds.
-
-
Possible Cause 2: Worn-out Column
-
Solution: Column performance degrades over time. Replace the column with a new one of the same type.
-
GC-MS Analysis
Issue: No or Low Peak Intensity
-
Possible Cause 1: Insufficient Volatility
-
Possible Cause 2: Thermal Degradation
-
Solution: Amides can be thermally unstable at high temperatures in the GC inlet, potentially degrading to nitriles. Derivatization also improves thermal stability.[10] Ensure the inlet temperature is not excessively high.
-
Issue: Broad or Tailing Peaks
-
Possible Cause 1: Incomplete Derivatization
-
Solution: Ensure the derivatization reaction has gone to completion. Optimize the reaction conditions (reagent concentration, temperature, and time).
-
-
Possible Cause 2: Active Sites in the GC System
-
Solution: The presence of active sites in the inlet liner or the column can lead to peak tailing. Use a deactivated liner and a high-quality, low-bleed GC column suitable for the analysis of derivatized compounds.
-
NMR Analysis
Issue: Broad Peaks in ¹H NMR Spectrum
-
Possible Cause 1: Sample Aggregation
-
Possible Cause 2: Presence of Paramagnetic Impurities
-
Solution: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure high-purity solvents and clean NMR tubes are used.[13]
-
-
Possible Cause 3: Restricted Rotation
Issue: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
-
Possible Cause 1: Insufficient Sample Concentration
-
Possible Cause 2: Insufficient Number of Scans
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.
-
Experimental Protocols
HPLC-UV Method for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), maintained at 30 °C.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Start with a composition of 70% acetonitrile and 30% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Identity and Purity (after Derivatization)
-
Derivatization (Silylation):
-
Weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Inlet Temperature: 280 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-600 amu.
NMR Method for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. NMR determination of amide N-H equilibrium bond length from concerted dipolar coupling measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
Validation & Comparative
Validating the Biological Effects of N-Benzylheptadecanamide: A Comparative Guide to Neutral Ceramidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the biological effects of N-Benzylheptadecanamide, focusing on its role as an inhibitor of neutral ceramidase (nCDase). We will explore alternative inhibitors, present supporting experimental data, and provide detailed protocols for key validation assays.
Introduction to this compound and the Sphingolipid Pathway
This compound is a compound recognized for its inhibitory action on ceramidases, enzymes that play a pivotal role in sphingolipid metabolism. Sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), are bioactive molecules that regulate critical cellular processes. Ceramide is often associated with pro-apoptotic or anti-proliferative signals, while S1P typically promotes cell survival and proliferation[1]. The balance between these two lipids is crucial for determining cell fate[1].
Ceramidases catalyze the hydrolysis of ceramide into sphingosine and a fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form S1P[1][2]. By inhibiting ceramidase activity, this compound can elevate intracellular ceramide levels, making it a valuable tool for studying ceramide-mediated signaling and a potential lead compound in therapeutic development, particularly in oncology[3][4]. There are five known human ceramidases, distinguished by their optimal pH: acid ceramidase (aCDase), neutral ceramidase (nCDase), and three alkaline ceramidases (ACER1-3)[1][5]. This guide will focus on methods to validate the inhibition of neutral ceramidase.
Caption: Sphingolipid signaling pathway and points of inhibition.
Comparison of Neutral Ceramidase Inhibitors
Validating the effects of this compound requires objective comparison against other known inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several compounds that inhibit ceramidase or related enzymes in the sphingolipid pathway.
| Inhibitor | Target Enzyme(s) | Reported IC50 | Assay Context | Reference |
| This compound | Ceramidase | Data not specified in provided results | - | - |
| C6-Urea Ceramide | Ceramidase | 17.23 ± 7.0 µM | In vitro HTS assay | [2] |
| B-13 | aCDase, nCDase | ~10 µM (aCDase) | Cell-based (melanoma, keratinocytes) | [3] |
| Ceranib-2 | Ceramidase | 28 µM | Cell-based (SKOV3 cells) | [6] |
| GW4869 | Neutral Sphingomyelinase (N-SMase) | 1 µM | In vitro | [7][8] |
| Screening Hits #17, #22, B5 | nCDase | 1 - 6 µM | In vitro (manual RBM-ceramide) | [2] |
Note: IC50 values can vary significantly based on the assay type (in vitro vs. cell-based), substrate used, and specific experimental conditions. GW4869 is not a direct ceramidase inhibitor but is often used to manipulate ceramide levels by inhibiting its production from sphingomyelin[9]. B-13 has shown inhibitory activity against both purified acid and neutral ceramidases[3].
Methods for Validating Inhibitory Effects
Several robust methods exist for validating the biological effects of nCDase inhibitors like this compound. These range from high-throughput in vitro assays to more complex cell-based and mass spectrometry approaches.
-
Fluorogenic in Vitro Assays: These are the most common methods for initial screening and potency determination. They utilize a synthetic ceramide analog that releases a fluorescent product upon hydrolysis by ceramidase. A widely used substrate is RBM14-C16, a fluorogenic C16-ceramide analog[10][11][12]. The assay involves incubating the enzyme with the inhibitor and substrate, followed by a chemical step to release a fluorescent reporter like umbelliferone, which can be measured on a plate reader[10][11][13]. This method is highly adaptable for high-throughput screening (HTS) in 96, 384, or 1536-well formats[11][12][13].
-
Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based probes, consisting of doubly-labeled fluorescent ceramide analogs, allow for the real-time, continuous monitoring of ceramidase activity[3][14]. This method offers an advantage over endpoint assays by providing kinetic data.
-
LC-MS/MS-Based Assays: Liquid chromatography-tandem mass spectrometry provides the most direct and quantitative measurement of ceramidase activity. This technique measures the enzymatic conversion of a natural ceramide substrate (e.g., C12 or C16 ceramide) to its product, sphingosine[10]. While lower in throughput, LC-MS/MS is considered a gold standard for confirming hits from fluorescence-based screens due to its high specificity and sensitivity.
-
Cell-Based Assays: To confirm that an inhibitor is active in a physiological context, cell-based assays are essential. These experiments involve treating cultured cells with the inhibitor and measuring its impact on:
-
Endogenous Sphingolipid Levels: Quantifying changes in intracellular levels of various ceramide species, sphingosine, and S1P using LC-MS/MS[6][15].
-
Cellular Ceramidase Activity: Using fluorescent substrates like C12-NBD Ceramide in cell lysates or intact cells to measure enzyme activity[3][10].
-
Phenotypic Outcomes: Assessing downstream biological effects such as apoptosis, cell cycle arrest, or changes in cell proliferation[1][4][6].
-
Experimental Protocols
In Vitro nCDase Inhibition Assay using Fluorogenic Substrate
This protocol is adapted from methodologies used in high-throughput screening for nCDase inhibitors[10][11][13].
Materials:
-
Recombinant human neutral ceramidase (nCDase)
-
This compound and other inhibitors
-
Fluorogenic substrate RBM14-C16
-
Assay Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, 0.6% Triton X-100, pH 7.4
-
Stop Solution: 2.5 mg/mL Sodium Periodate (NaIO4) in 100 mM Glycine-NaOH, pH 10.6
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, then dilute further into the Assay Buffer.
-
In a 96-well plate, add 50 µL of the nCDase enzyme solution to each well.
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions to the appropriate wells. Include "vehicle control" (DMSO) and "no enzyme" wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the RBM14-C16 substrate solution (final concentration typically 10-20 µM) to all wells.
-
Incubate the plate for 60-120 minutes at 37°C, protected from light.
-
Terminate the reaction by adding 100 µL of the Sodium Periodate Stop Solution to each well. This step oxidizes the product, leading to the release of the fluorescent umbelliferone[10][13].
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro nCDase fluorescence inhibition assay.
Cell-Based Validation of nCDase Inhibition by LC-MS/MS
This protocol outlines a general procedure for measuring changes in endogenous ceramide levels following inhibitor treatment[6][10].
Materials:
-
Cancer cell line (e.g., MDA-MB-231, SKOV3)
-
Cell culture medium and supplements
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (for lipid extraction)
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (and controls) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a solvent mixture (e.g., Chloroform:Methanol 2:1) for lipid extraction. Include an internal standard for normalization.
-
Vortex the samples vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Use a method optimized for the separation and detection of different ceramide and sphingosine species.
-
Quantify the levels of specific ceramides (e.g., C14, C16, C18-ceramide) and sphingosine.
-
Compare the sphingolipid levels in inhibitor-treated cells to the vehicle-treated controls to confirm the elevation of ceramide and/or reduction of sphingosine.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. 1R,2R-B13 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. digital.csic.es [digital.csic.es]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Small-Molecule Inhibitors of Neutral Ceramidase (nCDase) via Target-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Benzylheptadecanamide and Other Bioactive Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-Benzylheptadecanamide and other prominent fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), the autacoid palmitoylethanolamide (PEA), and the sleep-inducing lipid oleamide. Fatty acid amides are a diverse class of lipid signaling molecules implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention. This document synthesizes available experimental data to offer a comparative overview of their performance, mechanisms of action, and relevant experimental protocols to aid in drug discovery and development.
Executive Summary
This compound is a member of the macamide family of N-benzyl fatty acid amides found in the plant Lepidium meyenii (Maca).[1] While direct and extensive experimental data on this compound is limited, research on closely related macamides suggests its potential as a modulator of the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH).[2][3] This guide compares the available data for this compound and its analogs with the well-characterized activities of other key fatty acid amides.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data available for this compound (represented by its close structural analog N-benzylstearamide where direct data is unavailable) and other fatty acid amides.
Table 1: Comparative FAAH Inhibition
| Compound | Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50) | Source |
| N-Benzylstearamide (analog of this compound) | 43.7 µM | [2] |
| N-Benzyloleamide | 7.9 µM | [2] |
| N-Benzyl-linoleamide | 7.2 µM | [2] |
| Anandamide (AEA) | Potent substrate and inhibitor | [4][5] |
| Palmitoylethanolamide (PEA) | Substrate, weak inhibitor | [4] |
| Oleamide | Substrate, potent inhibitor | [4] |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Cannabinoid Receptor Binding Affinity (Ki)
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) | Source |
| This compound | Data not available | Data not available | |
| Anandamide (AEA) | 87.7 nM (rat brain) - 239.2 nM (human) | 370 nM - 439.5 nM | [6][7] |
| Palmitoylethanolamide (PEA) | No significant affinity | No significant affinity | [8] |
| Oleamide | Binds to CB1, Ki not consistently reported | Weak affinity | [9] |
Note: A lower Ki value indicates higher binding affinity.
Table 3: Comparative In Vivo Anti-Inflammatory and Analgesic Effects
| Compound | Model | Key Findings | Source |
| Macamides (general) | Various preclinical models | Exhibit anti-inflammatory and neuroprotective effects.[10][11] | |
| Anandamide (AEA) | Carrageenan-induced paw edema | Inconsistent effects.[12][13] | |
| Formalin test | Induces antinociception in both phases.[14] | ||
| Palmitoylethanolamide (PEA) | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema (significant at 12.5, 25, and 50 mg/kg).[12] | |
| Formalin test | Reduces nociceptive behavior in both phases.[15][16] | ||
| Oleamide | Carrageenan-induced paw edema | Suppressed paw swelling at 20 mg/kg.[17][18] | |
| Formalin test | Data not available |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay is commonly used to screen for inhibitors of FAAH, the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AMC-arachidonoyl amide), which is cleaved by FAAH to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
Human or rat FAAH enzyme (recombinant or from tissue homogenates)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the FAAH enzyme solution. Include a vehicle control (solvent only) and a positive control (a known FAAH inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 450-465 nm) over time (kinetic reading) or after a fixed incubation period (endpoint reading) at 37°C.[19]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cannabinoid Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for cannabinoid receptors (CB1 and CB2) by measuring its ability to compete with a radiolabeled ligand.
Principle: A constant concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with a preparation of membranes containing the receptor of interest (CB1 or CB2). The test compound is added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured.
Materials:
-
Membrane preparations from cells expressing human or rat CB1 or CB2 receptors, or from brain tissue.
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Test compounds
-
Non-specific binding control (a high concentration of a non-radiolabeled cannabinoid agonist or antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FAAH Inhibition by this compound enhances Anandamide signaling.
Caption: Workflow for a fluorometric FAAH inhibition assay.
Conclusion
This compound, as a representative of the macamide class of fatty acid amides, presents an interesting profile for further investigation. The available data on its close structural analogs suggest that it likely acts as an inhibitor of FAAH, thereby potentiating the signaling of endogenous fatty acid amides like anandamide. This mechanism of action is distinct from that of PEA, which does not significantly interact with cannabinoid receptors or FAAH at physiological concentrations, and different from the direct receptor agonism of anandamide.
However, a significant data gap remains regarding the direct interaction of this compound with cannabinoid and other receptors, as well as its in vivo efficacy in established models of pain and inflammation. The provided experimental protocols offer a clear path for the further characterization of this compound and other novel fatty acid amides. Future research should focus on generating robust, quantitative data for this compound to fully elucidate its therapeutic potential in comparison to other well-known fatty acid amides. This will enable a more complete understanding of its structure-activity relationship and its potential applications in drug development.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 12. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peripheral antinociceptive effect of anandamide and drugs that affect the endocannabinoid system on the formalin test in normal and streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Palmitoylethanolamide reduces formalin-induced neuropathic-like behaviour through spinal glial/microglial phenotypical changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleamide suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Uncharted Territory of N-Benzylheptadecanamide Analogs: A Comparative Guide to Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
While direct structure-activity relationship (SAR) studies on N-Benzylheptadecanamide analogs are not extensively documented in publicly available literature, the structural components of this molecule—a long saturated fatty acid chain and a benzylamine headgroup—suggest potential interactions with key biological targets involved in lipid signaling and other cellular processes. This guide provides a comparative framework for initiating SAR studies on this compound analogs, drawing parallels from related long-chain fatty acid amides and N-benzyl amides. We will explore potential biological targets, propose hypothetical SAR, and provide detailed experimental protocols to facilitate further research.
Potential Biological Targets and Activities
Long-chain N-acylamides are known to interact with a variety of enzymes and receptors. Based on the structure of this compound, two primary enzyme families present themselves as potential targets:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased levels of these signaling lipids, resulting in analgesic and anti-inflammatory effects. The long acyl chain of this compound makes it a candidate for interaction with the active site of FAAH.
-
Ceramide Synthases (CerS): These enzymes are crucial for the synthesis of ceramides, which are key components of cell membranes and are involved in signaling pathways related to apoptosis, proliferation, and inflammation. Long-chain fatty acyl-CoAs are substrates for CerS, and analogs could potentially act as inhibitors.
Additionally, N-benzyl amides have been investigated for a range of biological activities, including antitubercular and γ-secretase inhibitory effects, suggesting that the benzyl moiety could confer novel activities.
Hypothetical Structure-Activity Relationships
To guide the synthesis and evaluation of this compound analogs, we propose the following hypothetical SAR based on studies of related compounds. These tables are intended to be a starting point for experimental investigation.
Modifications of the Heptadecanoyl Chain
| Modification | Predicted Effect on Activity | Rationale |
| Chain Length | ||
| Shorter (e.g., C12-C16) | May decrease potency for FAAH/CerS | The active sites of these enzymes often have hydrophobic pockets that accommodate long acyl chains. |
| Longer (e.g., C18-C22) | Potentially increased potency, but may affect solubility | Longer chains could enhance hydrophobic interactions, but might also lead to poor pharmacokinetic properties. |
| Unsaturation | ||
| Monounsaturated (e.g., oleoyl) | May increase potency for some targets | The kink introduced by a cis-double bond can influence binding orientation within the active site. |
| Polyunsaturated (e.g., linoleoyl) | Activity is target-dependent | Can significantly alter the conformation and electronic properties of the acyl chain. |
| Branching | ||
| Methyl or ethyl branches | May increase or decrease activity | Branching can provide steric hindrance or improve binding depending on the topology of the active site. |
Modifications of the Benzyl Moiety
| Modification | Predicted Effect on Activity | Rationale |
| Ring Substitution | ||
| Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance activity | Can influence the electronic properties of the amide bond and the overall lipophilicity of the molecule. |
| Electron-donating groups (e.g., -OCH3, -CH3) | May alter target selectivity | Can affect hydrogen bonding potential and steric interactions within the binding pocket. |
| Positional Isomers (ortho, meta, para) | Activity is highly dependent on position | The position of the substituent will dictate its interaction with specific residues in the target's active site. |
| Heterocyclic Analogs (e.g., pyridyl) | May introduce new interactions and improve properties | Nitrogen atoms in the ring can act as hydrogen bond acceptors and may improve solubility and pharmacokinetic profiles. |
Experimental Protocols
To empirically determine the SAR of this compound analogs, the following experimental protocols for key assays are recommended.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is a common method to screen for FAAH inhibitors.
Principle: FAAH hydrolyzes a synthetic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to FAAH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Human recombinant FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in FAAH assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells with buffer and DMSO as a negative control.
-
Add 160 µL of FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of AAMCA substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values.
Ceramide Synthase (CerS) Inhibition Assay
This assay measures the activity of CerS by quantifying the formation of a fluorescently labeled ceramide product.
Principle: CerS catalyzes the N-acylation of a sphingoid base with a fatty acyl-CoA. This assay uses a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a non-labeled acyl-CoA (e.g., palmitoyl-CoA). The resulting NBD-ceramide is separated from the unreacted NBD-sphinganine by thin-layer chromatography (TLC) and quantified by fluorescence.
Materials:
-
Microsomal preparations containing CerS (from cell culture or tissue)
-
CerS assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
NBD-sphinganine
-
Heptadecanoyl-CoA (or other relevant acyl-CoA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Fumonisin B1)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v)
-
Fluorescence scanner or imager
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a microcentrifuge tube, combine the microsomal preparation, CerS assay buffer, and the test compound. Pre-incubate for 10 minutes at 37°C.
-
Add NBD-sphinganine and heptadecanoyl-CoA to initiate the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a chloroform/methanol mixture and vortexing.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Evaporate the solvent and resuspend the lipid extract in a small volume of chloroform/methanol.
-
Spot the samples onto a TLC plate and develop the chromatogram.
-
Visualize the plate using a fluorescence scanner and quantify the intensity of the NBD-ceramide spots.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Visualizations
The following diagrams illustrate a potential signaling pathway involving FAAH and a general experimental workflow for SAR studies.
Caption: Potential mechanism of action for this compound analogs via FAAH inhibition.
Caption: General workflow for the structure-activity relationship study of novel compounds.
Conclusion
The field of this compound analogs is ripe for exploration. By leveraging the knowledge from related compound classes and employing systematic screening using the detailed protocols provided, researchers can begin to elucidate the structure-activity relationships of these novel molecules. The potential for discovering new modulators of lipid signaling pathways highlights the importance of such investigations in the development of future therapeutics.
Lack of Publicly Available Data Prevents Comprehensive Comparison of N-Benzylheptadecanamide as a Mass Spectrometry Internal Standard
A thorough investigation into the use of N-Benzylheptadecanamide as an internal standard in mass spectrometry has revealed a significant lack of publicly available experimental data, precluding a data-driven comparison with alternative standards. Despite extensive searches of scientific literature and supplier databases, no studies were found that provide the necessary quantitative performance metrics to create a comprehensive comparison guide for researchers, scientists, and drug development professionals.
Internal standards are crucial in mass spectrometry for accurate quantification of analytes by correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. While this compound, a fatty acid amide, is structurally related to endogenous signaling lipids like N-acylethanolamines and fatty acid amides, its performance as an internal standard has not been documented in peer-reviewed literature or application notes.
The gold standard for internal standards in lipidomics and related fields is the use of stable isotope-labeled (SIL) analogs of the analytes, such as deuterated or ¹³C-labeled compounds. These SIL standards co-elute with the analyte and experience nearly identical ionization efficiency and matrix effects, leading to the most accurate and precise quantification. Structural analogs, like this compound would be, are considered a viable alternative when SIL standards are unavailable or cost-prohibitive. However, their performance must be rigorously validated to ensure they adequately compensate for analytical variability.
Without experimental data on key performance indicators for this compound—such as linearity, recovery, matrix effects, and limits of detection—a direct and objective comparison to commonly used deuterated or other structural analog standards is not possible. A comparison guide, as requested, would require such data to be of value to the scientific community.
General Principles of Internal Standard Selection and Use
For researchers developing quantitative mass spectrometry assays for fatty acid amides and related compounds, the following established principles for internal standard selection and validation should be considered:
-
Structural Similarity: The internal standard should closely mimic the chemical structure and functional groups of the analyte to ensure similar behavior during extraction and chromatography.
-
Stable Isotope Labeling: Whenever possible, a stable isotope-labeled version of the analyte is the preferred choice for an internal standard.
-
Co-elution: For LC-MS applications, the internal standard should ideally co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.
-
Absence in Samples: The internal standard should not be naturally present in the biological samples being analyzed.
-
Thorough Validation: Any chosen internal standard, particularly a structural analog, must be thoroughly validated to assess its ability to correct for variability. This includes evaluating recovery, matrix effects in various biological matrices, and overall impact on assay accuracy and precision.
Below are diagrams illustrating the general workflow for using an internal standard in a typical LC-MS/MS experiment and the conceptual basis for how internal standards correct for analytical variability.
Ensuring Reproducibility in N-Benzylheptadecanamide Experiments: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of N-Benzylheptadecanamide, a naturally occurring fatty acid amide, with other well-established inhibitors of Fatty Acid Amide Hydrolase (FAAH). By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to facilitate the design and execution of robust and reproducible studies in the exploration of novel therapeutics targeting the endocannabinoid system.
This compound is a member of the macamide family of N-benzylamides found in the plant Lepidium meyenii (Maca)[1]. Macamides have garnered scientific interest for their potential pharmacological activities, including neuroprotection[1][2][3]. One of the key mechanisms of action proposed for these compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[1][4][5]. By inhibiting FAAH, the levels of AEA are increased, leading to a range of potential therapeutic effects, including analgesia and anti-inflammatory responses[4].
This guide compares this compound and its related macamides to two well-characterized, potent, and selective FAAH inhibitors: URB597 and PF-3845. These compounds are frequently used as reference standards in FAAH inhibitor research.
Comparative Performance of FAAH Inhibitors
To objectively assess the efficacy of this compound and its analogs, it is crucial to compare their half-maximal inhibitory concentrations (IC50) against FAAH. While a specific IC50 value for this compound has not been prominently reported in the reviewed literature, data for structurally similar macamides provide valuable insights into the potential potency of this class of compounds. The following table summarizes the available IC50 values for these compounds against human FAAH.
| Compound | Type | FAAH IC50 (µM) | Selectivity Profile |
| N-Benzyl-oleamide | Macamide (Natural Product Analog) | 7.9[4] | Not reported |
| N-Benzyl-linoleamide | Macamide (Natural Product Analog) | 7.2[4] | Not reported |
| N-Benzyl-linolenamide | Macamide (Natural Product Analog) | 8.5[4] | Not reported |
| N-Benzyl-stearamide | Macamide (Natural Product Analog) | 43.7[5] | Not reported |
| URB597 | Synthetic Carbamate | ~0.0046[4] | Selective for FAAH over MAGL and cannabinoid receptors. |
| PF-3845 | Synthetic Piperidine Urea | Potent and selective FAAH inhibitor | Highly selective for FAAH over other serine hydrolases. |
Note: The IC50 values for the macamides suggest a moderate inhibitory potency against FAAH. The degree of unsaturation in the fatty acid chain appears to influence the inhibitory activity, with unsaturated analogs exhibiting lower IC50 values[5]. It is important to note that the selectivity of these macamides against other components of the endocannabinoid system, such as monoacylglycerol lipase (MAGL) and the cannabinoid receptors CB1 and CB2, has not been extensively characterized in the available literature. In contrast, URB597 and PF-3845 are well-documented as highly potent and selective FAAH inhibitors.
Experimental Protocols for Ensuring Reproducibility
To ensure the reproducibility of experiments investigating the FAAH inhibitory activity of this compound and other compounds, it is essential to follow standardized and detailed protocols. Below is a representative methodology for an in vitro FAAH inhibition assay.
In Vitro FAAH Inhibition Assay Protocol
This protocol is based on a fluorometric method that measures the hydrolysis of a synthetic substrate by FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
FAAH substrate: AMC-arachidonoyl amide
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration in cold FAAH assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer. A solvent control (e.g., DMSO) should be included.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound solution or solvent control
-
Diluted FAAH enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FAAH substrate (AMC-arachidonoyl amide) to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore released upon substrate hydrolysis (e.g., excitation ~350 nm, emission ~460 nm for AMC). Readings should be taken at regular intervals over a specific time period.
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Normalize the reaction rates to the solvent control to determine the percentage of FAAH inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further enhance clarity and reproducibility, graphical representations of experimental workflows and biological pathways are invaluable.
Caption: Workflow for in vitro FAAH inhibition assay.
Caption: FAAH signaling and inhibition by this compound.
By adhering to detailed protocols and understanding the comparative performance of different inhibitors, researchers can enhance the reproducibility and impact of their findings in the development of novel FAAH-targeted therapies.
References
A Researcher's Guide: Selecting Appropriate Controls for N-Benzylheptadecanamide Assays Targeting Ceramide Synthase
For researchers, scientists, and drug development professionals investigating the bioactivity of N-Benzylheptadecanamide, establishing a robust assay with appropriate controls is paramount for generating reliable and interpretable data. This guide provides a comprehensive comparison of recommended positive and negative controls for assays designed to test the hypothesis that this compound acts as an inhibitor of ceramide synthases.
Given the structural similarity of this compound to endogenous ceramides, a plausible mechanism of action is the modulation of ceramide metabolism. Ceramide synthases (CerS) are key enzymes in the de novo synthesis of ceramides, which are critical signaling lipids involved in cellular processes such as apoptosis, cell growth, and stress responses.[1][2][3][4] This guide focuses on controls for an in vitro ceramide synthase activity assay.
Understanding the Signaling Pathway and Control Points
Ceramide synthases catalyze the N-acylation of a sphingoid base (like sphinganine) with a fatty acyl-CoA to produce dihydroceramide, which is subsequently converted to ceramide.[1][5] The selection of appropriate controls allows for the validation of the assay's performance and the specific inhibitory effect of this compound.
Comparison of Positive and Negative Controls
The selection of controls is critical for validating the assay and interpreting the effects of this compound. A well-chosen set of controls will confirm that the assay is working as expected and that the observed effects are specific to the test compound.
| Control | Type | Mechanism of Action | Expected Outcome in CerS Assay | Rationale for Use |
| Vehicle (e.g., DMSO) | Negative | Should not affect enzyme activity. | No significant change in ceramide production compared to untreated. | Establishes the baseline enzyme activity and ensures the solvent for the test compound does not interfere with the assay. |
| Fumonisin B1 | Positive (Inhibitor) | A mycotoxin that is a well-characterized competitive inhibitor of ceramide synthases.[6][7][8][9] | Significant decrease in ceramide production. | Validates that the assay can detect inhibition of ceramide synthase. Provides a benchmark for the inhibitory potential of this compound. |
| C16-Ceramide | Positive (Product) | The product of the enzymatic reaction (specifically for CerS5/6).[10] | Not applicable for the enzyme activity assay itself, but serves as a positive control for downstream cellular effect assays (e.g., apoptosis).[11] | Confirms that downstream signaling pathways responsive to ceramide are functional in the cellular model being used. |
Experimental Protocol: In Vitro Fluorescent Ceramide Synthase Assay
This protocol is adapted from established methods for measuring ceramide synthase activity using a fluorescent substrate.[5][12][13]
1. Preparation of Cell or Tissue Homogenates:
-
Culture cells (e.g., HEK293T) to 80-90% confluency or harvest fresh tissue.
-
Homogenize cells or tissue in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM DTT) containing protease inhibitors.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
2. Assay Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
20 mM HEPES, pH 7.4
-
25 mM KCl
-
2 mM MgCl₂
-
0.5 mM DTT
-
0.1% (w/v) fatty acid-free BSA
-
10 µM NBD-sphinganine (fluorescent substrate)
-
50 µM Palmitoyl-CoA (C16:0-CoA)
-
-
Add the cell or tissue homogenate (e.g., 20-50 µg of protein).
-
Add the test compound or controls:
-
Test: this compound (at various concentrations)
-
Negative Control: Vehicle (e.g., DMSO, at the same final concentration as the test compound)
-
Positive Control (Inhibitor): Fumonisin B1 (e.g., 50 µM)
-
3. Incubation:
-
Incubate the reaction mixtures at 37°C for 30-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
4. Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
5. Analysis by Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipids in a small volume of chloroform/methanol.
-
Spot the samples onto a silica TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform/methanol/acetic acid, 95:5:0.5 v/v/v).
-
Visualize the fluorescent spots (NBD-sphinganine and NBD-C16-dihydroceramide) under UV light.
6. Quantification:
-
Scrape the fluorescent spots corresponding to the product (NBD-C16-dihydroceramide) from the TLC plate.
-
Elute the lipid from the silica with a suitable solvent.
-
Quantify the fluorescence using a fluorometer.
-
Alternatively, quantify the band intensity directly from the TLC plate using densitometry software.
Data Presentation and Expected Results
The results of the ceramide synthase assay should be presented in a clear, tabular format to allow for easy comparison between the test compound and the controls.
| Treatment | Concentration | Ceramide Synthase Activity (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 100% | ± 5.2 |
| This compound | 1 µM | [Experimental Value] | [Experimental Value] |
| This compound | 10 µM | [Experimental Value] | [Experimental Value] |
| This compound | 100 µM | [Experimental Value] | [Experimental Value] |
| Fumonisin B1 | 50 µM | ~15% | ± 3.8 |
Note: The expected values for this compound are placeholders for experimental data. The value for Fumonisin B1 is an approximate expected outcome based on its known potent inhibitory activity.
By employing this structured approach with well-defined controls, researchers can confidently assess the inhibitory potential of this compound on ceramide synthase activity, paving the way for a deeper understanding of its biological function and therapeutic potential.
References
- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fada.birzeit.edu [fada.birzeit.edu]
- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumonisin B1 - Wikipedia [en.wikipedia.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing Antibody Cross-Reactivity with N-Benzylheptadecanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of commercially available antibodies with N-Benzylheptadecanamide, a naturally occurring N-benzylamide found in Lepidium meyenii (Maca). Due to a lack of pre-existing cross-reactivity data for this specific compound, this document serves as a practical guide for researchers to perform their own comparative analysis. We present a selection of candidate antibodies, detailed experimental protocols for cross-reactivity assessment, and templates for data presentation.
This compound (C24H41NO) is a lipid molecule characterized by a long-chain fatty acid (heptadecanoic acid) linked to a benzyl group via an amide bond. Its structural similarity to other endogenous and synthetic long-chain fatty acid amides necessitates a thorough evaluation of antibody specificity to avoid potential off-target binding in immunoassays.
Candidate Antibodies for Cross-Reactivity Screening
Given the chemical structure of this compound, antibodies with the potential for cross-reactivity are likely to be those generated against other long-chain saturated fatty acids. The heptadecanoic acid (C17:0) backbone is the most probable epitope.
Based on this rationale, we have identified the following commercially available monoclonal antibodies as primary candidates for screening. These antibodies have been raised against long-chain saturated fatty acids conjugated to carrier proteins, a common method for eliciting an immune response to small lipid molecules.
Table 1: Candidate Antibodies for Cross-Reactivity Assessment with this compound
| Antibody Name/ID | Immunogen | Manufacturer (Example) | Reported Applications | Data Template: % Cross-Reactivity with this compound (Competitive ELISA) | Data Template: Signal Intensity vs. This compound (Lipid Dot Blot) |
| Anti-Palmitic Acid Antibody (Clone 1C11) | Palmitic Acid conjugated to BSA | MyBioSource (MBS668410) | ELISA, WB | User-generated data | User-generated data |
| Anti-Stearic Acid Antibody (Clone ST-1) | Stearic Acid conjugated to KLH | Creative Diagnostics (CMAB-L1903) | ELISA, WB, IHC | User-generated data | User-generated data |
Note: The inclusion of these antibodies is for illustrative purposes. Researchers are encouraged to explore other similar antibodies and confirm specifications with the vendors.
Experimental Protocols
To quantitatively and qualitatively assess the cross-reactivity of the candidate antibodies with this compound, we recommend two standard immunoassay techniques: Competitive ELISA and Lipid Dot Blot .
Competitive ELISA for Quantitative Cross-Reactivity Assessment
This assay measures the ability of this compound to compete with the antibody's cognate antigen for binding, providing a quantitative measure of cross-reactivity.
Materials:
-
96-well ELISA plates
-
Candidate monoclonal antibody (e.g., Anti-Palmitic Acid, Anti-Stearic Acid)
-
This compound
-
Cognate antigen for the antibody (e.g., Palmitic Acid, Stearic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
HRP-conjugated secondary antibody (e.g., Anti-Mouse IgG-HRP)
-
TMB substrate solution
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Prepare a 10 µg/mL solution of the cognate antigen (e.g., Palmitic Acid-BSA conjugate) in Coating Buffer.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare a serial dilution of this compound and the cognate antigen (as a positive control) in Blocking Buffer. A typical concentration range would be from 0.01 to 1000 ng/mL.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (at its optimal dilution, predetermined by titration) for 1 hour at 37°C.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot a standard curve of absorbance versus the log of the cognate antigen concentration.
-
Determine the concentration of the cognate antigen that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Cognate Antigen / IC50 of this compound) x 100
-
Lipid Dot Blot for Qualitative and Semi-Quantitative Assessment
This method provides a visual confirmation of binding between the antibody and the immobilized lipid.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound
-
Cognate antigen (e.g., Palmitic Acid)
-
Other control lipids (e.g., Stearic Acid, Oleic Acid)
-
Chloroform or other suitable organic solvent
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Lipid Spotting:
-
Dissolve this compound and control lipids in chloroform to a concentration of 1 mg/mL.
-
Carefully spot 1-2 µL of each lipid solution onto the nitrocellulose or PVDF membrane. Allow the spots to air dry completely.
-
-
Blocking:
-
Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in Blocking Buffer, overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Compare the signal intensity of the spots. A strong signal for this compound indicates cross-reactivity. The relative signal intensities can provide a semi-quantitative comparison of binding affinity.
-
Mandatory Visualizations
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Logical workflow for determining antibody specificity.
A Comparative Analysis of Synthetic vs. Naturally Sourced N-Benzylheptadecanamide: Efficacy and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
N-Benzylheptadecanamide, a member of the N-benzylamide class of lipids, has garnered interest within the scientific community for its potential therapeutic applications. This compound is naturally present in the hypocotyls of Lepidium meyenii, commonly known as Maca, a plant native to the Peruvian Andes.[1] While the natural source provides a direct route to obtaining this molecule, chemical synthesis offers an alternative for producing it in a controlled laboratory setting. This guide provides a comparative overview of the available data on the efficacy of N-benzylamides from both natural and synthetic origins, with a focus on their biological activities.
Data on Biological Efficacy: A Comparative Summary
Table 1: Summary of Neuroprotective Effects of N-Benzylamides
| Compound/Extract | Source | Model System | Key Findings | Signaling Pathway Implicated | Reference |
| N-benzyl eicosapentaenamide | Synthetic | Neonatal mice with hypoxic-ischemic brain injury | Significantly ameliorated brain infarction and behavioral disorders; inhibited neuronal cell apoptosis. | Suppression of the p53–PUMA signaling pathway | [2] |
| N-benzyl-(9Z,12Z)-octadecadienamide | Natural (Lepidium meyenii) | Mouse model of Alzheimer's disease | Prevented cognitive impairment and neurotransmitter disorders; improved synaptic plasticity; reduced inflammatory cytokines (IL-1β, IL-6, TNF-α). | Activation of the Nrf2/HO-1 signaling pathway; modulation of gut microbiota. | [3] |
Table 2: Summary of Anti-inflammatory Effects of Benzamides
| Compound/Extract | Source | Model System | Key Findings | Signaling Pathway Implicated | Reference |
| Nicotinamide and N-substituted benzamides | Synthetic | Mouse model of LPS-induced inflammation; Hela cells | Dose-dependent inhibition of TNF-α production; prevention of lung edema. | Inhibition of NF-κB | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its extraction from natural sources are crucial for reproducibility and further research.
General Protocol for the Synthesis of N-Alkyl Amides
The synthesis of N-alkyl amides, such as this compound, can be achieved through various methods. A common approach involves the reaction of a primary amide with an alkyl halide.
Materials:
-
Primary amide (e.g., heptadecanamide)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone)
Procedure:
-
Dissolve the primary amide and base in the solvent in a round-bottom flask.
-
Add the alkyl halide to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-alkyl amide.
General Protocol for Extraction of Macamides from Lepidium meyenii
The extraction of macamides, including this compound, from Lepidium meyenii hypocotyls is typically performed using organic solvents.
Materials:
-
Dried and powdered Lepidium meyenii hypocotyls
-
Organic solvent (e.g., ethanol, hexane, or a mixture)
Procedure:
-
Macerate the powdered plant material with the chosen organic solvent at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate the extract under reduced pressure to remove the solvent.
-
The resulting crude extract can be further purified using techniques such as column chromatography to isolate specific macamides like this compound.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the biological activity of N-benzylamides and a general experimental workflow.
Caption: Neuroprotective mechanism of N-benzyl eicosapentaenamide.
Caption: Neuroprotective mechanism of a natural macamide.
Caption: Workflow for efficacy comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of N-Benzylheptadecanamide's Proposed Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylheptadecanamide is a member of the macamide class of bioactive compounds, which are N-benzylamides of long-chain fatty acids primarily found in the plant Lepidium meyenii (Maca). While direct experimental data for this compound is limited, research into the broader macamide class has proposed several mechanisms of action, primarily centered around the modulation of the endocannabinoid system. This guide provides a comparative analysis of the experimental validation for these proposed mechanisms, comparing the activity of macamides with well-established alternative compounds.
Proposed Mechanisms of Action
The leading proposed mechanisms of action for macamides, including by extension this compound, are the inhibition of two key enzymes responsible for the degradation of endocannabinoids and related signaling lipids:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of anandamide, which in turn enhances signaling through cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, analgesic, and cardioprotective properties. By inhibiting sEH, macamides may increase the bioavailability of EETs, contributing to their therapeutic effects.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for the inhibitory activity of various macamides against FAAH and sEH, compared to well-characterized inhibitors of these enzymes.
Table 1: Comparison of Fatty Acid Amide Hydrolase (FAAH) Inhibition
| Compound | Target | IC50 Value | Organism | Notes |
| Macamides | ||||
| N-benzyl-linoleamide | FAAH | 7.2 µM[1][2] | Human | Unsaturated fatty acid moiety enhances inhibitory activity. |
| N-benzyl-oleamide | FAAH | 7.9 µM[1][2] | Human | |
| N-benzyl-linolenamide | FAAH | 8.5 µM[1][2] | Human | |
| N-benzyl-stearamide | FAAH | 43.7 µM[1][2] | Human | Saturated fatty acid derivative with lower potency. |
| Maca Pentane Extract | FAAH | 7.51 ± 3.12 µg/ml[3] | Human | Demonstrates the combined inhibitory effect of various macamides. |
| Alternative FAAH Inhibitor | ||||
| URB597 (KDS-4103) | FAAH | 3 nM (liver), 5 nM (brain)[4] | Human, Rat | A potent and selective FAAH inhibitor. |
Table 2: Comparison of Soluble Epoxide Hydrolase (sEH) Inhibition
| Compound | Target | IC50 Value | Organism | Notes |
| Macamides | ||||
| N-benzyl-linoleamide | sEH | ~20-300 nM[5][6][7] | Human, Mouse, Rat | Shows potent inhibition of sEH. |
| Other Synthesized Macamides | sEH | ~20-300 nM[5][6][7] | Human, Mouse, Rat | A range of macamides show excellent inhibitory potency. |
| Alternative sEH Inhibitor | ||||
| TPPU | sEH | 3.7 nM[8][9][10] | Human | A potent and selective sEH inhibitor. |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by this compound and other macamides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is a common method for determining FAAH activity and the potency of its inhibitors.
-
Principle: The assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
-
Protocol Outline:
-
Sample Preparation: Tissue or cells are homogenized in an appropriate assay buffer and centrifuged to obtain a supernatant containing the FAAH enzyme.
-
Reaction Setup: In a 96-well plate, the enzyme sample, a test compound (e.g., this compound), and the FAAH assay buffer are combined. Control wells contain the enzyme with a known inhibitor (for background) or with solvent only (for maximum activity).
-
Initiation: The AAMCA substrate is added to initiate the enzymatic reaction.
-
Measurement: Fluorescence is measured kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of around 465 nm at 37°C.
-
Data Analysis: The rate of fluorescence increase is calculated, and after subtracting the background fluorescence, the percentage of inhibition by the test compound is determined. IC50 values are calculated from dose-response curves.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A common method for assessing sEH inhibition is also a fluorescence-based assay.
-
Principle: This assay uses a substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of PHOME by sEH produces the highly fluorescent 6-methoxy-2-naphthaldehyde. The increase in fluorescence is proportional to sEH activity.
-
Protocol Outline:
-
Enzyme and Compound Preparation: Recombinant human sEH is diluted in an assay buffer. The test compound is prepared in a suitable solvent and further diluted.
-
Reaction Setup: In a 96-well plate, the diluted sEH enzyme is combined with the test compound or solvent control.
-
Initiation: The reaction is started by adding the PHOME substrate.
-
Measurement: The fluorescence is monitored kinetically with an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated, and IC50 values are determined from concentration-response curves.
-
Conclusion
The available experimental evidence strongly suggests that macamides, the class of compounds to which this compound belongs, act as inhibitors of both FAAH and sEH. While the inhibitory potency of macamides against FAAH is moderate compared to highly potent synthetic inhibitors like URB597, their activity against sEH is notably potent, with IC50 values in the nanomolar range, comparable to selective inhibitors like TPPU.
The dual inhibitory action on both FAAH and sEH presents a compelling and multi-faceted mechanism of action that could account for the various reported therapeutic effects of Maca extracts, including anti-inflammatory and analgesic properties. Further research is warranted to elucidate the specific inhibitory profile of this compound and to fully understand the synergistic potential of targeting both of these key enzymes in the endocannabinoid and eicosanoid signaling pathways. The experimental protocols and comparative data presented in this guide provide a framework for future investigations into this compound and other novel macamide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jeffreydachmd.com [jeffreydachmd.com]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TPPU - Immunomart [immunomart.com]
- 10. interpriseusa.com [interpriseusa.com]
Correlating In Vitro and In Vivo Effects of N-Benzylheptadecanamide: A Comparative Guide
N-Benzylheptadecanamide is a member of the macamide family, a class of bioactive compounds found in Lepidium meyenii (Maca). While direct experimental data on this compound is limited, the well-documented neuroprotective and anti-inflammatory properties of structurally similar macamides provide a strong basis for inferring its potential therapeutic effects. This guide provides a comparative overview of the likely in vitro and in vivo effects of this compound, contextualized with data from related macamides and established alternative compounds. The primary mechanisms of action for these related compounds involve the inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), leading to downstream anti-inflammatory and neuroprotective outcomes.
Comparison of In Vitro Efficacy
The in vitro efficacy of this compound can be inferred from studies on other macamides that have been shown to inhibit key enzymes involved in inflammation and pain signaling pathways.
Table 1: In Vitro Comparison of Macamides and Alternative Enzyme Inhibitors
| Compound/Class | Target Enzyme | Reported IC50 Values | Cell-Based Assay Findings |
| N-Benzyl-linoleamide (Macamide) | Soluble Epoxide Hydrolase (sEH) | ~20-300 nM (mouse, rat, human) | Not specified |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Kᵢ = 2.0 ± 0.3 µM | Elevates anandamide levels in neuronal cell cultures |
| PF-3845 | Fatty Acid Amide Hydrolase (FAAH) | Kᵢ = 0.23 ± 0.03 µM | Potent inhibition of FAAH in cell-based assays |
| AUDA | Soluble Epoxide Hydrolase (sEH) | Potent inhibitor, specific values vary by assay | Reduces inflammatory markers in cell cultures |
| NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) | Varies by specific NSAID and COX isoform | Reduces prostaglandin synthesis in various cell types |
Correlation of In Vivo Effects
The in vivo effects of this compound are predicted to align with the neuroprotective and anti-inflammatory activities observed with other macamides in animal models.
Table 2: In Vivo Comparison of Macamides and Alternative Therapeutic Agents
| Compound/Class | Animal Model | Key In Vivo Effects |
| N-benzyl-(9Z,12Z)-octadecadienamide (Macamide) | Mouse model of Alzheimer's disease | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the hippocampus, serum, and colon. Activated the Nrf2/HO-1 signaling pathway.[1] |
| N-benzyl eicosapentaenamide (Macamide) | Neonatal mouse model of hypoxic-ischemic brain injury | Significantly alleviated the size of cerebral infarction and improved neurobehavioral disorders. Inhibited apoptosis of neuronal cells.[2] |
| N-benzyl-linoleamide (Macamide) | Rat model of inflammatory pain | Effectively reduced lipopolysaccharide-induced inflammatory pain following oral administration. |
| FAAH Inhibitors (e.g., PF-3845) | Rodent models of inflammatory pain | Profound cannabinoid receptor-dependent reductions in inflammatory pain.[3] |
| NSAIDs (e.g., Diclofenac) | Various rodent models of inflammation | Reduce edema, pain, and other signs of inflammation. |
| Established Neuroprotective Agents (e.g., Edaravone) | Rodent models of stroke | Reduce infarct volume and oxidative stress. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the process of evaluating compounds like this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: FAAH Inhibition Pathway
Caption: sEH Inhibition Pathway
Caption: Compound Evaluation Workflow
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and its alternatives.
In Vitro FAAH Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of the test compound against FAAH.
-
Materials: Recombinant human FAAH, fluorogenic substrate (e.g., anandamide analog), test compound, assay buffer, 96-well microplate, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the FAAH enzyme to the assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Model of Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory effect of the test compound in an acute inflammation model.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound or vehicle (control) orally or intraperitoneally at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the control group.
-
In Vivo Model of Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To assess the neuroprotective effect of the test compound in a model of ischemic stroke.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.
-
Administer the test compound or vehicle at one or multiple time points (e.g., before, during, or after ischemia).
-
After a specific reperfusion period (e.g., 24 or 48 hours), assess the neurological deficit score.
-
Euthanize the animals and harvest the brains.
-
Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Further molecular analysis can be performed on brain tissue to measure markers of apoptosis, inflammation, and oxidative stress.
-
References
- 1. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Benzylheptadecanamide: A Procedural Guide
The proper handling and disposal of N-Benzylheptadecanamide are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to researchers and comply with regulations. This guide provides a step-by-step operational plan for the safe disposal of this compound waste.
Hazard and Safety Information
This compound is classified as harmful if swallowed and is suspected of causing genetic defects. Adherence to safety protocols is mandatory when handling this compound.
Table 1: GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Statements |
|---|---|---|
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | ||
| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects. | P201: Obtain special instructions before use.[1] |
| P202: Do not handle until all safety precautions have been read and understood.[1] | ||
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | ||
| P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1] | ||
| Storage & Disposal | P405: Store locked up.[1] |
| | | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid[2] |
| Appearance | Crystalline Powder[2] |
| Melting Point | 125 - 128 °C |
Procedural Steps for Proper Disposal
The mandated disposal method for this compound is through an approved hazardous waste management facility. In-lab treatment or disposal via standard drains or trash is strictly prohibited.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the correct PPE as stipulated by safety guidelines.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A flame-resistant laboratory coat.
-
Eye and Face Protection: Safety glasses with side-shields or goggles. A face shield should be used if there is a risk of splashing.
Step 2: Segregate Chemical Waste this compound waste must be collected and stored separately from other laboratory waste streams to avoid dangerous reactions.
-
Incompatibilities: Do not mix with acids (both non-oxidizing and oxidizing mineral acids) or strong oxidizing agents.[2][3] Mixing amides with acids can generate heat and toxic gases.[3]
-
Waste Stream: Designate a specific container solely for this compound and materials contaminated with it.
Step 3: Collect and Label Hazardous Waste All waste, including the pure compound and contaminated disposables, must be collected in a designated hazardous waste container.
-
Container: Use a robust, leak-proof container made of a compatible material with a tightly sealing lid.
-
Labeling: Affix a completed Chemical Waste Label to the container. The label must clearly state:
-
"Hazardous Waste"
-
Chemical Name: "this compound"
-
Relevant Hazard Pictograms (e.g., Health Hazard, Exclamation Mark)
-
Accumulation Start Date
-
Step 4: Manage Contaminated Materials and Empty Containers Any item that has come into direct contact with this compound is considered hazardous waste.
-
Solid Waste: Collect disposable items such as contaminated gloves, weighing papers, and absorbent pads in a lined container designated for solid chemical waste.
-
Empty Containers: Original containers of this compound are not to be disposed of in regular trash. They must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be managed for disposal according to your institution's policy.
Step 5: Store Waste Securely Pending Disposal Proper storage is crucial to maintain a safe laboratory environment while awaiting pickup.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main chemical waste storage room.
-
Conditions: The storage area should be cool and dry. Per precautionary statement P405, the waste should be stored locked up.[1]
Step 6: Arrange for Final Disposal The final step is to transfer the waste to a certified professional.
-
Contact Authority: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Follow all institutional procedures for waste handover, including completing any necessary manifests or logs.
-
Regulatory Compliance: The disposal must be carried out at an approved and licensed waste disposal plant in accordance with all local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Benzylheptadecanamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Benzylheptadecanamide is publicly available. The following guidance is based on the safety protocols for structurally similar long-chain fatty acid amides and general best practices for handling chemical powders in a laboratory setting. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, practical guidance for personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a cautious approach is warranted. The following PPE is recommended to minimize exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against accidental splashes and airborne powder, which can cause serious eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Check manufacturer's glove compatibility charts for the specific glove material. | Prevents skin contact, a primary route of exposure for many chemicals. Double gloving is recommended when handling potentially hazardous powders.[1][2] |
| Skin and Body Protection | A fully fastened laboratory coat. A chemical-resistant apron or coveralls should be worn over the lab coat for larger quantities or when there is a risk of significant spillage. | Minimizes skin exposure from spills or splashes.[3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the powder outside of a certified chemical fume hood or ventilated enclosure.[3][4] | Prevents inhalation of fine powder, which can cause respiratory irritation. The toxicological effects of inhaling this compound are unknown. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to ensure safety and prevent contamination.
1. Preparation and Area Designation:
-
Before handling, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.[5]
-
Cover the work surface with absorbent, disposable bench paper.[5]
-
Assemble all necessary equipment, including PPE, weighing supplies (e.g., anti-static weigh boats, spatulas), and waste containers before starting.
2. Weighing and Transfer:
-
To minimize the generation of airborne dust, perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.[2]
-
If a balance cannot be placed inside a fume hood, use the "tare method": tare a sealed container on the benchtop, transfer the powder to the container inside the fume hood, seal it, and then return to the balance for weighing.[1][2]
-
Use spatulas to handle the powder and avoid pouring, which can create dust.[5]
3. Dissolving and Solution Handling:
-
When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
If the solvent is volatile, ensure this is done in a chemical fume hood.
-
Keep containers closed when not in use.[5]
4. Decontamination:
-
After handling, decontaminate the work area by wet-wiping with an appropriate solvent (e.g., ethanol or isopropanol), followed by a mild detergent solution.[2]
-
Dispose of all contaminated disposable materials, including bench paper and gloves, as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Expired Product: Collect in a clearly labeled, sealed container. Dispose of as chemical waste through your institution's EHS department. Do not dispose of down the drain or in regular trash.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and bench paper that have come into contact with the chemical should be collected in a designated, sealed waste bag and disposed of as hazardous chemical waste.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate for disposal as chemical waste. The defaced, triple-rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed waste container for hazardous chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
